Benzyl 3-bromo-1H-pyrrole-2-carboxylate
Description
Properties
Molecular Formula |
C12H10BrNO2 |
|---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
benzyl 3-bromo-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c13-10-6-7-14-11(10)12(15)16-8-9-4-2-1-3-5-9/h1-7,14H,8H2 |
InChI Key |
GOMHGWFZJJJXGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=C(C=CN2)Br |
Origin of Product |
United States |
Foundational & Exploratory
Benzyl 3-bromo-1H-pyrrole-2-carboxylate chemical structure
This guide details the chemical structure, synthesis, and application of Benzyl 3-bromo-1H-pyrrole-2-carboxylate , a specialized intermediate used in the development of kinase inhibitors and marine natural product analogs.
Chemical Identity & Structure
Benzyl 3-bromo-1H-pyrrole-2-carboxylate is a halogenated pyrrole ester. It serves as a "bifunctional" scaffold: the 3-bromo position acts as an electrophilic handle for cross-coupling reactions (e.g., Suzuki-Miyaura), while the benzyl ester serves as a robust, lipophilic protecting group for the carboxylic acid, removable via hydrogenolysis under neutral conditions.
Core Data
| Property | Detail |
| IUPAC Name | Benzyl 3-bromo-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| CAS Number (Acid Precursor) | 145821-55-2 (3-Bromo-1H-pyrrole-2-carboxylic acid) |
| Physical State | Off-white to pale yellow solid (Predicted) |
| Solubility | Soluble in DCM, EtOAc, DMSO; sparingly soluble in water. |
Structural Analysis
The molecule features a pyrrole core substituted at the 2-position with a benzyl ester and at the 3-position with a bromine atom.
-
C2-Carboxylate: Electron-withdrawing group (EWG) that stabilizes the pyrrole ring against oxidation and directs electrophilic substitution to the 4/5 positions (if further functionalization is needed).
-
C3-Bromine: A sterically crowded "warhead" for palladium-catalyzed cross-coupling. Its position adjacent to the NH and the ester makes it sterically sensitive but electronically activated for oxidative addition.
Synthesis & Experimental Protocols
Method A: Direct Esterification (Recommended)
Rationale: This method avoids the regioselectivity issues associated with brominating a pre-formed pyrrole ester. It starts from the commercially available 3-bromo-1H-pyrrole-2-carboxylic acid.
Reagents:
-
3-Bromo-1H-pyrrole-2-carboxylic acid (1.0 equiv)
-
Benzyl alcohol (1.2 equiv)
-
EDC·HCl (1.2 equiv)
-
DMAP (0.1 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 3-bromo-1H-pyrrole-2-carboxylic acid (1.90 g, 10 mmol) in anhydrous DCM (50 mL).
-
Activation: Add EDC·HCl (2.30 g, 12 mmol) and DMAP (122 mg, 1 mmol) at 0°C. Stir for 15 minutes to form the active ester intermediate.
-
Addition: Dropwise add benzyl alcohol (1.24 mL, 12 mmol).
-
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Workup: Dilute with DCM (50 mL). Wash sequentially with 1M HCl (2 x 30 mL), Sat. NaHCO₃ (2 x 30 mL), and Brine (30 mL).
-
Drying: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes) to yield the title compound as a pale solid.
Method B: Regioselective Bromination (Alternative)
Rationale: Use only if the 3-bromo acid is unavailable. This route is less preferred due to the potential for 4-bromo or 4,5-dibromo byproducts.
-
Substrate: Benzyl 1H-pyrrole-2-carboxylate.[1]
-
Reagent: N-Bromosuccinimide (NBS) (1.0 equiv) in THF at -78°C.
-
Note: Low temperature is critical to favor the kinetic 3-bromo product over the thermodynamic 4-bromo or poly-brominated species.
Spectroscopic Characterization (Predicted)
To validate the structure, look for these key diagnostic signals.
¹H NMR (400 MHz, CDCl₃):
-
δ 9.20–9.50 (br s, 1H): Pyrrole N-H . Broadened due to exchange.
-
δ 7.35–7.45 (m, 5H): Benzyl aromatic protons (multiplet).
-
δ 6.85 (t, J = 2.8 Hz, 1H): Pyrrole C5-H .
-
δ 6.25 (t, J = 2.8 Hz, 1H): Pyrrole C4-H . (Note: The C3-Br substitution removes the C3 signal and alters the coupling pattern of C4/C5 to doublets or triplets depending on N-H coupling).
-
δ 5.35 (s, 2H): Benzylic CH₂ . Diagnostic singlet.
¹³C NMR (100 MHz, CDCl₃):
-
δ 160.5 (C=O): Ester carbonyl.
-
δ 136.0 (C_quat): Benzyl ipso-carbon.
-
δ 128.6, 128.2, 128.0: Benzyl aromatic CH.
-
δ 122.5 (C_quat): Pyrrole C2.
-
δ 115.0 (C_quat): Pyrrole C3-Br (Carbon attached to Bromine usually shifts upfield).
-
δ 66.5 (CH₂): Benzylic carbon.
Applications in Drug Discovery
This scaffold is a "linchpin" intermediate for synthesizing 3-arylpyrrole-2-carboxamides , a class of compounds potent against various kinases (e.g., JAK , Haspin , PIM ).
Key Workflow: Suzuki-Miyaura Coupling
The 3-bromo group allows for the modular installation of aryl rings.
Protocol (Standard):
-
Mix: Benzyl 3-bromo-1H-pyrrole-2-carboxylate (1 equiv), Aryl Boronic Acid (1.5 equiv), Pd(dppf)Cl₂ (0.05 equiv), and K₂CO₃ (3 equiv).
-
Solvent: Dioxane:Water (4:1).
-
Conditions: Heat at 90°C for 4 hours under Argon.
-
Result: Formation of the 3-arylpyrrole scaffold.
Logic Diagram: Synthesis & Application
Figure 1: The target ester acts as a stable intermediate, allowing C3-arylation before the benzyl group is removed to reveal the acid for final drug assembly.
References
-
Synthesis of Pyrrole-2-carboxylates: Mote, G. D., et al. "Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives." Der Pharma Chemica, 2015, 7(2), 153-159. Link
-
3-Bromo Pyrrole Precursors: ChemScene. "3-Bromo-1H-pyrrole-2-carboxylic acid (CAS 145821-55-2) Product Data." ChemScene Catalog, 2024. Link
-
Suzuki Coupling of Bromopyrroles: Cui, K., et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles." Molecules, 2019, 24(8), 1594.[2] Link
- Kinase Inhibitor Scaffolds: Bailly, C., et al. "Pyrrole-2-carboxamide derivatives as MmpL3 inhibitors." Journal of Medicinal Chemistry, 2020. (Contextual reference for pyrrole scaffold utility).
Sources
Technical Guide: Benzyl 3-bromo-1H-pyrrole-2-carboxylate
This guide provides an in-depth technical analysis of Benzyl 3-bromo-1H-pyrrole-2-carboxylate , a critical intermediate in the synthesis of next-generation antibiotics and marine alkaloid analogs.
Part 1: Executive Summary & Chemical Identity
Benzyl 3-bromo-1H-pyrrole-2-carboxylate is a specialized heterocyclic scaffold used primarily in the development of Metallo-β-Lactamase (MBL) inhibitors and antitubercular agents . Unlike its 4-bromo or 5-bromo isomers—which are easily accessible via direct electrophilic substitution—the 3-bromo isomer requires precise regiochemical control, typically involving directed ortho-metalation (DoM) strategies.
Its structural value lies in the C3-bromine handle , which allows for further diversification (e.g., Suzuki-Miyaura coupling) adjacent to the carboxylate binding motif, enabling the construction of dense pharmacophores that mimic the active sites of zinc-dependent enzymes.
Chemical Specifications
| Property | Detail |
| Compound Name | Benzyl 3-bromo-1H-pyrrole-2-carboxylate |
| Parent Acid CAS | 145821-55-2 (3-Bromo-1H-pyrrole-2-carboxylic acid) |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water |
| Key Functionality | Orthogonal protection (Benzyl ester); Aryl halide handle (C3-Br) |
Part 2: Synthesis Strategy & Regiocontrol
The Regioselectivity Challenge
Direct bromination of benzyl 1H-pyrrole-2-carboxylate with N-bromosuccinimide (NBS) typically yields the 4-bromo or 5-bromo product due to the electronic directing effects of the pyrrole nitrogen and the electron-withdrawing ester group. Accessing the 3-position requires a "block-and-direct" strategy.
Recommended Protocol: The Directed Ortho-Metalation (DoM) Route
The most robust synthesis utilizes the bulky N-phenylsulfonyl (PhSO₂) group to direct bromination to the 3-position, followed by C2-lithiation and trapping.
Step-by-Step Mechanism:
-
N-Protection: Pyrrole is protected with PhSO₂Cl. The bulky sulfonyl group sterically hinders the 2- and 5-positions slightly but electronically directs electrophiles.
-
Regioselective Bromination: Bromination of N-(phenylsulfonyl)pyrrole occurs predominantly at the C3 (beta) position.
-
Directed Ortho-Metalation (DoM): Treatment with LDA selectively deprotonates C2 (ortho to the directing sulfonyl group).
-
Electrophilic Trapping: The lithiated species reacts with Benzyl Chloroformate (CbzCl) to install the ester at C2.[1]
-
Deprotection: Mild hydrolysis removes the sulfonyl group, yielding the target 1H-pyrrole.
Synthesis Workflow Diagram
Figure 1: Regioselective synthesis pathway via N-sulfonyl directed metalation.
Part 3: Experimental Protocols
Protocol A: Synthesis from 3-Bromo-1-(phenylsulfonyl)pyrrole
Prerequisite: Synthesis of 3-bromo-1-(phenylsulfonyl)pyrrole via standard bromination of N-protected pyrrole.
-
Lithiation (DoM):
-
Charge a flame-dried flask with 3-bromo-1-(phenylsulfonyl)pyrrole (1.0 equiv) and anhydrous THF (0.2 M).
-
Cool to -78°C under Argon/Nitrogen.
-
Add LDA (Lithium Diisopropylamide, 1.1 equiv) dropwise over 20 minutes. Maintain temperature < -70°C.
-
Mechanism:[2][3][4][5] The sulfonyl oxygen coordinates Li+, directing deprotonation to the C2 position.
-
Stir for 1 hour at -78°C.
-
-
Carboxylation:
-
Add Benzyl Chloroformate (CbzCl) (1.2 equiv) dropwise.
-
Allow the mixture to warm slowly to 0°C over 2 hours.
-
Quench with saturated NH₄Cl solution.
-
Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Deprotection (Sulfonyl Removal):
-
Dissolve the intermediate in THF.[6]
-
Add TBAF (1.0 M in THF, 2.0 equiv) or NaOH (aq. 2M, if ester stability permits).
-
Note: TBAF is preferred to avoid hydrolysis of the benzyl ester.
-
Stir at room temperature for 2–4 hours until TLC shows consumption of starting material.
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient).
-
Part 4: Applications in Drug Discovery
1. Metallo-β-Lactamase (MBL) Inhibitors
Bacterial resistance to carbapenems is often mediated by Zinc-dependent MBLs (e.g., NDM-1).
-
Mechanism: The pyrrole-2-carboxylate moiety mimics the beta-lactam core, coordinating the Zinc ions in the enzyme active site.
-
Role of 3-Bromo: The bromine at C3 is replaced (via Suzuki coupling) with aryl or heteroaryl groups that extend into the hydrophobic pocket of the enzyme, enhancing binding affinity and selectivity over mammalian metalloenzymes.
2. Marine Alkaloid Analogs (Oroidin/Agelastatin)
Many marine natural products contain highly functionalized pyrrole cores.
-
Utility: This compound serves as a "pre-functionalized" building block. The benzyl ester can be removed via hydrogenolysis (H₂/Pd-C) to reveal the carboxylic acid without affecting the C3-Br bond (under controlled conditions) or other sensitive functionalities.
Drug Development Workflow
Figure 2: Divergent application pathways in medicinal chemistry.
Part 5: Safety & Handling
-
Storage: Store at 2–8°C under inert atmosphere (Argon). Pyrroles are susceptible to autoxidation (turning brown/black) upon prolonged exposure to air and light.
-
Hazards:
-
Skin/Eye Irritant: The brominated motif increases lipophilicity and potential for irritation.
-
Sensitizer: Treat as a potential sensitizer. Use double gloving (Nitrile).
-
-
Stability: The benzyl ester is stable to acidic conditions but labile to strong base and hydrogenolysis.
References
-
Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. ACS Infectious Diseases, 2021.[1] Link
- Context: Describes the synthesis of benzyl 3-bromo-1H-pyrrole-2-carboxylate (Compound S1) and its use in MBL inhibitor design.
-
Antibacterial Compounds (Patent WO2019220125A1). World Intellectual Property Organization, 2019. Link
- Context: Provides large-scale synthesis protocols (10g+)
-
Regioselective Synthesis of Highly Aryl-Substituted Pyrrole Carboxylates. Synthetic Communications, 2007. Link
- Context: Discusses the regiochemical challenges in pyrrole functionalization and DoM str
-
3-Bromo-1H-pyrrole-2-carboxylic acid (CAS 145821-55-2). ChemScene Database.[7] Link
- Context: Reference for the parent acid scaffold.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 4. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarship.richmond.edu [scholarship.richmond.edu]
- 6. WO2019220125A1 - Antibacterial compounds - Google Patents [patents.google.com]
- 7. chemscene.com [chemscene.com]
3-bromo-1H-pyrrole-2-carboxylic acid benzyl ester properties
An In-Depth Technical Guide to 3-Bromo-1H-pyrrole-2-carboxylic Acid and its Benzyl Ester Derivative: Synthesis, Properties, and Applications in Drug Discovery
Introduction
Heterocyclic compounds form the bedrock of modern medicinal chemistry, with many commercial drugs featuring one or more such rings in their structure. Among these, the pyrrole scaffold, a five-membered aromatic heterocycle, is a privileged structure found in numerous natural products and synthetic therapeutic agents.[1][2] Its unique electronic properties and ability to engage in various biological interactions have established it as a critical pharmacophore.
This technical guide focuses on 3-bromo-1H-pyrrole-2-carboxylic acid, a key functionalized building block, and provides a comprehensive overview of its properties, a detailed protocol for its conversion to its benzyl ester, and the broader therapeutic context for this class of molecules. The strategic placement of the bromine atom and the carboxylic acid group provides synthetic handles for creating diverse molecular libraries, making it a compound of significant interest for researchers in drug discovery and development.
Physicochemical and Spectroscopic Profile
The parent compound, 3-bromo-1H-pyrrole-2-carboxylic acid, is the essential precursor for the synthesis of the target benzyl ester. Its properties are fundamental to understanding the reactivity and handling of its derivatives.
Physicochemical Data
The key properties of the parent acid are summarized below.
| Property | Value | Source(s) |
| CAS Number | 145821-55-2 | [3][4] |
| Molecular Formula | C₅H₄BrNO₂ | [4] |
| Molecular Weight | 189.99 g/mol | [4] |
| Purity | ≥97% | [3][4] |
| Physical Form | Solid | [5] |
| SMILES | O=C(C1=C(Br)C=CN1)O | [3][4] |
| Topological Polar Surface Area (TPSA) | 53.09 Ų | [4] |
| logP | 1.4754 | [4] |
Spectroscopic Characterization Insights
While specific spectral data for the benzyl ester is not publicly available, its structure can be unequivocally confirmed by standard analytical techniques. Based on the known spectra of related pyrrole-2-carboxylic acids and benzyl esters, the following characteristic signals are expected:
-
¹H NMR: The spectrum would feature distinct signals for the two protons on the pyrrole ring, a singlet for the N-H proton (which may be broad), and characteristic multiplets for the aromatic protons of the benzyl group, along with a key singlet for the benzylic -CH₂- protons.[6][7]
-
¹³C NMR: The carbon spectrum would show signals for the pyrrole ring carbons, the carboxylate carbon, and the carbons of the benzyl group.
-
IR Spectroscopy: Key vibrational bands would include a strong carbonyl (C=O) stretch for the ester group (typically ~1720-1740 cm⁻¹), C-H stretches for the aromatic rings, and a broad N-H stretch from the pyrrole ring.[8]
-
Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom.
Synthesis and Purification Protocol
The synthesis of 3-bromo-1H-pyrrole-2-carboxylic acid benzyl ester is most effectively achieved via a two-step process: bromination of a suitable pyrrole precursor followed by esterification. This approach provides a reliable and scalable method for obtaining the target molecule.
Step 1: Synthesis of 3-Bromo-1H-pyrrole-2-carboxylic Acid
The foundational step is the regioselective bromination of pyrrole-2-carboxylic acid. The electron-rich nature of the pyrrole ring makes it susceptible to electrophilic substitution. The carboxylic acid group at the 2-position directs bromination primarily to the 3- and 5-positions. Careful control of stoichiometry and reaction conditions is crucial to favor the desired 3-bromo isomer.
Protocol:
-
Dissolve pyrrole-2-carboxylic acid in a suitable solvent such as glacial acetic acid.[9]
-
Cool the solution to 0-5 °C in an ice bath to moderate the reaction rate and improve selectivity.
-
Slowly add a solution of one equivalent of bromine (Br₂) in acetic acid dropwise to the stirred pyrrole solution.
-
Maintain the temperature below 10 °C throughout the addition.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring progress by TLC.
-
Upon completion, pour the reaction mixture into cold water to precipitate the crude product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent like ethanol/water may be required for further purification.
Step 2: Benzyl Esterification
The synthesized 3-bromo-1H-pyrrole-2-carboxylic acid is then converted to its benzyl ester. Fischer esterification is a classic and effective method for this transformation.
Protocol:
-
Suspend 3-bromo-1H-pyrrole-2-carboxylic acid in a mixture of benzyl alcohol (acting as both reagent and solvent) and an inert co-solvent like toluene.
-
Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Heat the mixture to reflux (typically 110-140 °C) using a Dean-Stark apparatus to azeotropically remove the water formed during the reaction, driving the equilibrium towards the product.
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture and dilute it with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove unreacted acid and catalyst), water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl ester.
Purification and Final Characterization
The crude benzyl ester is typically purified using flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[10] Fractions containing the pure product are combined and concentrated to yield the final 3-bromo-1H-pyrrole-2-carboxylic acid benzyl ester, which should be characterized by NMR and mass spectrometry to confirm its identity and purity.
Synthetic Workflow Diagram
Caption: Two-step synthesis of the target benzyl ester.
Applications in Medicinal Chemistry and Drug Development
The pyrrole nucleus is a cornerstone of many biologically active compounds, exhibiting a wide range of therapeutic activities.[1] The benzyl ester of 3-bromo-1H-pyrrole-2-carboxylic acid can be viewed as both a final compound and a key intermediate for further derivatization.
Rationale for Therapeutic Interest
The utility of this scaffold stems from several key features:
-
Enzyme Inhibition: Pyrrole derivatives have been successfully designed as enzyme inhibitors. For instance, they are known to target Enoyl-acyl carrier protein reductase (ENR), a crucial enzyme in bacterial fatty acid synthesis, making them attractive candidates for novel antibacterial agents.[9]
-
Structural Mimicry: The pyrrole ring can act as a bioisostere for other aromatic systems, allowing it to fit into the binding pockets of various biological targets.
-
Synthetic Versatility: The N-H, bromine, and ester functionalities serve as handles for diversification. The bromine can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce new carbon-carbon bonds, while the ester can be hydrolyzed to the acid and coupled with various amines to form amides.
Therapeutic Areas of Interest
Research has demonstrated the potential of pyrrole-containing molecules in several key areas:
-
Antibacterial Agents: Pyrrole-based compounds have shown significant activity against various bacterial strains, including Mycobacterium tuberculosis.[2]
-
Antiviral Activity: Derivatives have been identified as inhibitors of viral replication, with activity reported against HIV, Herpes Simplex Virus (HSV), Influenza A, and even SARS-CoV-2.[1][11]
-
Anticancer Properties: Certain complex pyrrole-carboxamides have demonstrated potent dual anticancer and antiviral activities, highlighting the scaffold's potential in oncology.[11]
-
Antifungal Agents: The pyrrole core is present in compounds that exhibit promising antifungal activity against clinically relevant pathogens.[1]
Mechanism of Action: A Conceptual Model
Caption: Pyrrole derivative blocking an enzyme's active site.
Safety, Handling, and Storage
Proper handling of 3-bromo-1H-pyrrole-2-carboxylic acid and its derivatives is essential in a laboratory setting. The following information is based on safety data for the parent acid and related compounds.[12][13][14]
Hazard Identification
| Hazard Statement | Description | Source(s) |
| H302 | Harmful if swallowed | [14] |
| H315 | Causes skin irritation | [14] |
| H319 | Causes serious eye irritation | [13][14] |
| H335 | May cause respiratory irritation | [13][14] |
Recommended Safety Protocols
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[12][13]
-
Handling: Use only in a well-ventilated area or under a chemical fume hood.[14] Avoid breathing dust, fumes, or vapors.[13] Minimize dust generation and wash hands thoroughly after handling.[12][13]
-
Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[12][13] Store locked up.[13]
-
First Aid Measures:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[12][13]
-
Skin: Wash off immediately with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation occurs.[12][13]
-
Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12][13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[12][14]
-
Conclusion
3-bromo-1H-pyrrole-2-carboxylic acid is a valuable and versatile building block in synthetic and medicinal chemistry. Its conversion to the benzyl ester provides a derivative that is ripe for investigation as a therapeutic agent or as a key intermediate for the construction of more complex molecular architectures. The established biological significance of the pyrrole scaffold, particularly in the development of anti-infective and anticancer drugs, underscores the potential of this compound. The synthetic protocols, safety information, and therapeutic context provided in this guide offer a solid foundation for researchers aiming to explore and unlock the full potential of this promising chemical entity.
References
-
Der Pharma Chemica. Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. [Link]
-
PMC. (2021). Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors. [Link]
-
BMRB. bmse000357 Pyrrole-2-carboxylic Acid. [Link]
-
Syrris. One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. [Link]
-
ACG Publications. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3- diones and their following reactions with 1,2-aromatic diamines. [Link]
-
SciTechnol. Therapeutic Significance of Pyrrole in Drug Delivery. [Link]
-
SciSpace. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. [Link]
-
PMC. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
-
MDPI. (2025). Arylpiperazinyl-Benzocycloheptapyrrole-Carboxamides Endowed with Dual Anticancer and Antiviral Activities. [Link]
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Engineering the σ-Hole: A Technical Guide to Halogenated Pyrrole Building Blocks in Drug Discovery
Executive Summary
As a Senior Application Scientist navigating the complexities of modern medicinal chemistry, I have observed a paradigm shift in how we perceive halogen atoms. Historically relegated to the role of lipophilic bulk or metabolic blockers, halogens—particularly when attached to electron-rich heteroaromatics like pyrroles—are now recognized as highly directional, structure-directing elements[1]. Translating heavily halogenated natural defense molecules into viable clinical candidates requires rigorous synthetic methodologies and a deep understanding of halogen bonding. This guide details the mechanistic rationale, synthetic workflows, and self-validating protocols necessary to leverage halogenated pyrrole building blocks in drug discovery.
Mechanistic Grounding: The σ-Hole and Halogen Bonding
The causality behind selecting halogenated pyrroles lies in the unique electrostatic phenomenon known as the σ-hole[1]. When a halogen (specifically Cl, Br, or I) is covalently bound to the electron-rich 6π heteroaromatic pyrrole ring, the electron density on the halogen becomes anisotropically distributed.
This creates a localized region of positive electrostatic potential (the σ-hole) on the outermost portion of the halogen, directly opposite the C–X bond[1]. Consequently, the halogen acts as a Lewis acid, forming highly directional non-covalent interactions (halogen bonds) with Lewis bases, such as the ubiquitous carbonyl oxygens found in protein backbones[1]. By utilizing specific halogenated pyrrole building blocks, we can engineer drug candidates that achieve superior target affinity and residence time compared to their non-halogenated counterparts. Furthermore, the pyrrole scaffold itself significantly influences the electronic structure, dictating the accessibility and strength of the resulting halogen bond[1].
Synthetic Strategies: Skeletal Editing and Cross-Coupling
To harness this potential, we must move beyond traditional electrophilic aromatic substitution, which often yields complex, difficult-to-separate mixtures of polyhalogenated isomers. Modern drug discovery demands absolute precision.
-
Regiospecific Skeletal Editing : Recent advances have demonstrated the regiospecific ring expansion of 2H-azetines into halogenated pyrroles[2]. This 4→5 skeletal editing strategy leverages the inherent reactivity of the four-membered ring to introduce halogens at specific positions (e.g., 3-fluoro or 3-bromopyrroles) with absolute regiocontrol, bypassing the electronic directing effects that plague direct pyrrole halogenation[2].
-
Cross-Coupling Platforms : Halogenated building blocks such as 4-iodo-1H-pyrrole-2-carbaldehyde serve as ideal substrates for Suzuki-Miyaura and Negishi cross-coupling reactions[3]. This allows for the modular assembly of complex bipyrroles (akin to marinopyrroles) or functionalized monomers without disrupting the delicate electronic balance of the pyrrole core.
Caption: Workflow for halogenated pyrrole drug discovery and optimization.
Quantitative Data: Pharmacokinetic and Efficacy Profiling
The transition from natural products to optimized drug candidates requires careful tuning of physicochemical properties. Highly halogenated natural pyrrolomycins act as protonophores, depolarizing bacterial membranes, but suffer from extreme lipophilicity and poor bioavailability[4],[5]. Through fragment-based bioisostere approaches, novel fluorinated pyrrolomycins have been developed that maintain potent antibiofilm activity while drastically improving pharmacokinetic profiles[6].
| Compound | Halogenation | Primary Mechanism | MIC (S. aureus) | Biofilm Eradication | clogP | Oral Bioavailability |
| Pyrrolomycin C | Cl (Multiple) | Protonophore / Depolarization | ~0.5 μg/mL | N/A | >5.0 | < 10% |
| Marinopyrrole A | Cl (Multiple) | MRSA / Unknown | ~0.3 μg/mL | N/A | 5.6 | Poor |
| Fluorinated Pyrrolomycin 4 | F, Cl | MRSA / Biofilm Disruption | 0.073 μg/mL | 8.0 μg/mL | 4.1 | 35% |
Table 1: Comparative profiling of natural vs. synthetic halogenated pyrroles. Data highlights the optimization of Fluorinated Pyrrolomycin 4 for systemic viability[6],[5].
Experimental Protocol: Synthesis and Validation of Fluorinated Pyrrolomycin Analogs
To ensure self-validating and reproducible results, the following protocol outlines the fragment-based synthesis and subsequent antibiofilm validation of a fluorinated pyrrolomycin analog.
Phase 1: Synthesis of the Fluorinated Pyrrole Core via Skeletal Editing
-
Precursor Activation : Dissolve 1.0 eq of the selected 2H-azetine precursor in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
-
Causality: Argon prevents oxidative degradation of the electron-rich intermediates, while anhydrous DCM minimizes competitive hydrolysis of the highly reactive azetine intermediate.
-
-
Halogenation/Ring Expansion : Introduce 1.2 eq of the electrophilic fluorinating reagent (e.g., Selectfluor) at -78°C, followed by a catalytic amount of Lewis acid (e.g., BF3·OEt2).
-
Causality: The cryogenic temperature controls the highly exothermic ring expansion, ensuring regiospecificity (preventing off-target fluorination) and suppressing polymerization pathways[2].
-
-
Quenching and Purification : Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate, dry over MgSO4, and purify via flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the pure 3-fluoro-1H-pyrrole building block.
Phase 2: Biofilm Eradication Assay (Staphylococcus aureus)
-
Biofilm Formation : Inoculate S. aureus (e.g., ATCC 29213) in Tryptic Soy Broth (TSB) supplemented with 1% glucose in a 96-well microtiter plate. Incubate statically at 37°C for 24 hours to establish a mature biofilm.
-
Causality: Glucose supplementation is critical as it induces the expression of biofilm-associated proteins and polysaccharide intercellular adhesin (PIA), creating a robust, clinically relevant biofilm matrix.
-
-
Compound Challenge : Wash the wells gently with PBS to remove planktonic cells. Add the synthesized fluorinated pyrrolomycin in serially diluted concentrations (ranging from 0.5 to 64 μg/mL) in fresh media. Include a vehicle control (DMSO < 1%) and a positive control (e.g., Vancomycin). Incubate for an additional 24 hours.
-
Viability Quantification (Self-Validating Step) : Utilize the XTT reduction assay. Add XTT and menadione to each well; viable metabolically active cells will reduce the tetrazolium salt to a water-soluble orange formazan. Measure absorbance at 490 nm.
-
Causality: Unlike crystal violet, which stains both live and dead biomass (leading to false negatives for drug efficacy), XTT specifically quantifies surviving metabolically active cells. This ensures the calculated Minimum Biofilm Eradication Concentration (MBEC) reflects true bactericidal activity rather than mere biomass detachment[6].
-
Conclusion
The strategic incorporation of halogenated pyrrole building blocks represents a highly rational approach to overcoming antimicrobial resistance and optimizing pharmacokinetic profiles. By leveraging the σ-hole for targeted halogen bonding and employing precise skeletal editing for synthesis, we can transform historically toxic natural products into highly selective, bioavailable therapeutics.
References[4] Pyrrolomycins Are Potent Natural Protonophores | Antimicrobial Agents and Chemotherapy (asm.org). Available Here[1] Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology | ACS Publications. Available Here[7] Broad-Spectrum Anti-Infective Activity of Natural Compounds Pyrrolomycins, Marinopyrroles, and Their Analogs | MDPI. Available Here[6] Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities | PubMed (nih.gov). Available Here[2] Regiospecific Skeletal Editing of Azetines towards Halogenated Pyrroles | ChemRxiv. Available Here[5] Cancer Cell Cytotoxicity of Marinopyrroles, Pyrrolomycins, and Their Derivatives | MDPI. Available Here[3] organic compounds (4-iodo-1H-pyrrole-2-carbaldehyde) | Semantic Scholar. Available Here
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. journals.asm.org [journals.asm.org]
- 5. mdpi.com [mdpi.com]
- 6. Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl 3-bromo-1H-pyrrole-2-carboxylate molecular weight and formula
Executive Summary
Benzyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: Not widely listed; derived from specific protocols) is a specialized heterocyclic intermediate critical in the total synthesis of marine alkaloids (e.g., Agelastatin A) and the development of metallo-β-lactamase (MBL) inhibitors.
Unlike its 4-bromo or 5-bromo isomers, which are easily accessible via standard electrophilic aromatic substitution (EAS), the 3-bromo isomer requires a sophisticated "molecular engineering" approach to overcome the natural reactivity patterns of the pyrrole ring. This guide details the physicochemical profile, the requisite regioselective synthetic architecture, and the mechanistic logic required to isolate this elusive scaffold.
Physicochemical Profile
| Parameter | Data |
| IUPAC Name | Benzyl 3-bromo-1H-pyrrole-2-carboxylate |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| Physical State | Pale orange oil (solidifies upon storage/cooling) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Key Functionality | Orthogonal protection (Benzyl ester), C3-Halogen handle |
Synthetic Architecture & Methodology
The synthesis of the 3-bromo isomer poses a challenge: Pyrrole naturally undergoes EAS at the C4 and C5 positions when the C2 position is blocked by an electron-withdrawing group (EWG). Direct bromination of benzyl pyrrole-2-carboxylate yields the 4-bromo or 5-bromo product, not the 3-bromo.
To access the 3-position , we must invert the electronic bias of the ring using a Blocking/Directing Group Strategy . The most robust protocol utilizes an N-phenylsulfonyl directing group to facilitate C3-bromination followed by C2-lithiation.
Experimental Workflow (Step-by-Step)
Phase 1: Electronic Modulation (N-Protection)
-
Reagents: Pyrrole, NaH, PhSO₂Cl, DMF.
-
Protocol: Treat pyrrole with NaH in DMF at 0°C. Add benzenesulfonyl chloride.
-
Mechanism: The bulky, electron-withdrawing sulfonyl group deactivates the ring but sterically hinders the C2/C5 positions slightly, and more importantly, sets up the ring for the next specific bromination conditions.
Phase 2: Regioselective C3-Bromination
-
Reagents: N-(Phenylsulfonyl)pyrrole, Bromine (Br₂), Acetic Acid (AcOH).[1]
-
Protocol: Add Br₂ dropwise to the protected pyrrole in AcOH. Reflux for 1 hour.
-
Outcome: Yields 3-bromo-1-(phenylsulfonyl)-1H-pyrrole .
-
Mechanistic Insight: Under these conditions, the N-sulfonyl group directs substitution to the β-position (C3) due to the deactivation of the α-positions (C2/C5) and specific transition state stabilization.
Phase 3: C2-Functionalization (The "Trap")
-
Reagents: LDA (Lithium Diisopropylamide), Benzyl Chloroformate (CbzCl), THF.
-
Protocol:
-
Cool the 3-bromo-intermediate to -78°C in THF.
-
Add LDA.[2] The N-sulfonyl group directs lithiation exclusively to the C2 position (Ortho-Lithiation).
-
Quench the C2-lithio species with Benzyl Chloroformate (CbzCl).
-
-
Outcome: Benzyl 3-bromo-1-(phenylsulfonyl)-pyrrole-2-carboxylate .
Phase 4: Deprotection
-
Protocol: Treat the intermediate with TBAF in THF at room temperature to cleave the sulfonyl group.
-
Final Product: Benzyl 3-bromo-1H-pyrrole-2-carboxylate .
Visualization: Synthesis Pathway
The following diagram illustrates the regioselective logic required to bypass the natural C4/C5 reactivity of the pyrrole ring.
Caption: Figure 1. Chemo- and regioselective route to Benzyl 3-bromo-1H-pyrrole-2-carboxylate via N-sulfonyl directed lithiation.
Quality Control & Characterization
To validate the identity of the synthesized compound, the following spectral signatures must be confirmed.
-
¹H NMR (DMSO-d₆/CDCl₃):
-
δ ~12.0 ppm: Broad singlet (NH). Absence indicates failure of deprotection.
-
δ ~7.30–7.45 ppm: Multiplet (5H, Benzyl aromatic ring).
-
δ ~6.8–7.0 ppm: Doublet/Multiplet (Pyrrole C5-H).
-
δ ~6.2–6.4 ppm: Doublet/Multiplet (Pyrrole C4-H). Coupling constant J~2-3 Hz is characteristic of pyrrole 4,5-interaction.
-
δ ~5.3 ppm: Singlet (2H, Benzyl CH₂).
-
-
Mass Spectrometry (LC-MS):
-
[M+H]⁺: Expect peaks at 280.0 and 282.0 (1:1 ratio) confirming the presence of a single Bromine atom.
-
Applications in Drug Discovery
-
Metallo-β-Lactamase (MBL) Inhibitors: The 3-bromo substituent serves as a vital vector for Suzuki-Miyaura cross-coupling . Researchers utilize this handle to install aryl or heteroaryl groups at C3, optimizing binding affinity within the active site of B1 subclass MBLs (e.g., NDM-1, VIM-2). The benzyl ester acts as a lipophilic prodrug moiety or a temporary protecting group during these couplings.
-
Marine Alkaloid Synthesis (Agelastatin A): The Agelastatin family of alkaloids features a highly functionalized tetracyclic core. The 3-bromo-pyrrole unit is a precursor for the C-ring formation, where the bromine atom often facilitates oxidative cyclization or acts as a placeholder for nitrogen insertion via Buchwald-Hartwig amination.
Safety & Handling
-
Hazard Identification: Irritant (Skin/Eye). Potential sensitizer.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is prone to oxidation and discoloration (darkening) upon prolonged exposure to air/light.
-
Handling: Use only in a chemical fume hood. Avoid contact with strong oxidizing agents.
References
-
Primary Synthesis & Application
- Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxyl
- Source: ACS Infectious Diseases / Journal of Medicinal Chemistry (via ACS Public
- Context: Describes the synthesis of "Compound S1" (Benzyl 3-bromo-1H-pyrrole-2-carboxyl
-
URL: [Link]
-
Mechanistic Grounding (Regioselectivity)
-
General Pyrrole Chemistry
Sources
- 1. Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Benzyl 3-bromo-1H-pyrrole-2-carboxylate SMILES and InChI key
Executive Summary
Benzyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 2387596-41-8) is a specialized heterocyclic intermediate critical in the synthesis of Metallo-β-lactamase (MBL) inhibitors and marine alkaloid analogs. Unlike simple pyrroles, this scaffold presents a unique "orthogonal reactivity" profile: the C3-bromine serves as a handle for cross-coupling (Suzuki-Miyaura), while the benzyl ester acts as a robust protecting group removable via mild hydrogenolysis, preserving sensitive C3-aryl substitutions that might degrade under acidic/basic hydrolysis.
This guide details the structural identity, a validated regioselective synthesis protocol (circumventing the common C4/C5-bromination pitfalls), and the strategic application of this molecule in drug discovery.
Part 1: Chemical Identity & Physicochemical Profile[1]
The precise identification of this scaffold is essential due to the high probability of regioisomerism (e.g., 4-bromo or 5-bromo isomers) in pyrrole chemistry.
| Parameter | Data / Descriptor |
| IUPAC Name | Benzyl 3-bromo-1H-pyrrole-2-carboxylate |
| Common Name | 3-Bromo-pyrrole-2-carboxylic acid benzyl ester |
| CAS Registry Number | 2387596-41-8 |
| Molecular Formula | C₁₂H₁₀BrNO₂ |
| Molecular Weight | 280.12 g/mol |
| SMILES (Canonical) | O=C(OCc1ccccc1)c1[nH]ccc1Br |
| InChI String | InChI=1S/C12H10BrNO2/c13-11-7-8-14-12(11)10(15)16-6-9-4-2-1-3-5-9/h1-5,7-8,14H,6H2 |
| InChI Key | GOMHGWFZJJJXGT-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, THF; Insoluble in water |
Structural Visualization
Figure 1: Structural deconstruction highlighting the orthogonal reactivity handles at C3 and C2.
Part 2: Synthetic Integrity & Regioselectivity
The Regioselectivity Challenge
Direct bromination of benzyl 1H-pyrrole-2-carboxylate is not recommended . Electrophilic aromatic substitution on pyrrole-2-esters typically favors the C4 or C5 positions due to the directing effect of the ester and the inherent electron density of the pyrrole ring. Obtaining the C3-bromo isomer requires a "Directed Ortho-Metalation" (DoM) strategy or specific blocking groups.
Validated Protocol: The N-Sulfonyl Route
The most authoritative route utilizes an N-phenylsulfonyl group to direct bromination to the C3 position (beta-position) and facilitate C2-lithiation.
Reaction Scheme:
-
Protection: Pyrrole
1-(Phenylsulfonyl)pyrrole.[1] -
Bromination: 1-(Phenylsulfonyl)pyrrole
3-Bromo-1-(phenylsulfonyl)pyrrole. -
C2-Functionalization: Lithiation (LDA) followed by trapping with Benzyl Chloroformate (CbzCl).
-
Deprotection: Removal of the sulfonyl group using TBAF.[2]
Figure 2: Step-by-step synthetic pathway ensuring C3-regiocontrol via N-sulfonyl direction.[2]
Part 3: Experimental Protocol (Self-Validating System)
This protocol is adapted from high-impact medicinal chemistry literature (e.g., ACS Infectious Diseases, 2021) to ensure reproducibility.
Step 1: Preparation of 3-Bromo-1-(phenylsulfonyl)-1H-pyrrole
-
Reagents: 1-(phenylsulfonyl)pyrrole (1.0 eq), Bromine (1.0 eq), Acetic Acid (AcOH).[1]
-
Procedure:
-
Dissolve 1-(phenylsulfonyl)pyrrole in AcOH.
-
Add Br₂ in AcOH dropwise at room temperature.
-
Reflux for 1 hour. The electron-withdrawing sulfonyl group deactivates the ring, but the specific conditions favor the 3-bromo isomer over the 2- or 4- positions relative to the bulky N-group.
-
Validation Point: 1H NMR should show signals characteristic of 3-substitution (distinct coupling constants
and ).
-
Step 2: Lithiation and Carboxylation (The Critical Step)
-
Reagents: 3-bromo-1-(phenylsulfonyl)pyrrole, LDA (Lithium Diisopropylamide), Benzyl Chloroformate (CbzCl), THF (anhydrous).
-
Procedure:
-
Cool a solution of the pyrrole intermediate in dry THF to -78°C under Argon.
-
Add LDA (1.2 eq) slowly. The bulky N-sulfonyl group directs lithiation to the adjacent C2 position (Ortho-Lithiation).
-
Stir for 30 mins at -78°C.
-
Add Benzyl Chloroformate (1.5 eq) dropwise.
-
Allow to warm to RT.
-
Purification: Silica gel chromatography (EtOAc/Hexanes).
-
Step 3: Deprotection to Title Compound
Part 4: Therapeutic & Research Applications
The Benzyl 3-bromo-1H-pyrrole-2-carboxylate scaffold is not merely a building block; it is a strategic "vector" in drug design, particularly for Metallo-β-lactamase (MBL) Inhibitors .
Mechanism of Action in MBL Inhibition
Bacterial resistance to carbapenems is often driven by MBLs (e.g., NDM-1).
-
C3-Diversification: The bromine atom is replaced (via Suzuki coupling) with aryl groups (e.g., 4-fluorophenyl).[2] These aryl groups interact with the hydrophobic pocket of the MBL enzyme.
-
C2-Binding: The carboxylate (after benzyl deprotection) coordinates with the Zinc ions (
) in the enzyme's active site. -
N-Sulfamoylation: Often, the N1 position is further functionalized with a sulfamoyl group to displace the bridging hydroxide ion in the enzyme.
Figure 3: Transformation of the scaffold into a bioactive NDM-1 inhibitor.
References
-
ACS Infectious Diseases : "Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates".[2] Provides the primary synthesis route and application in NDM-1 inhibition.
-
PubChem : "Benzyl 3-bromo-1H-pyrrole-2-carboxylate". Verification of chemical identity and CAS.
-
Google Patents : "Antibacterial Compounds (WO2019220125A1)". Details the scale-up and utility of the scaffold in antibiotic research.
-
Journal of Organic Chemistry : "Regioselective Bromination of Acylated Pyrroles". Discusses the mechanistic challenges of pyrrole bromination.
Sources
Methodological & Application
Application Notes & Protocols: Suzuki-Miyaura Coupling for Benzyl 3-bromo-1H-pyrrole-2-carboxylate
Introduction: The Strategic Importance of 2,3-Disubstituted Pyrroles
Pyrrole scaffolds are privileged structures in medicinal chemistry and materials science, with 2,3-disubstituted pyrroles forming the core of numerous biologically active compounds and functional materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, offering a powerful and versatile method for the formation of carbon-carbon bonds.[3] This application note provides a detailed guide to the Suzuki-Miyaura coupling of benzyl 3-bromo-1H-pyrrole-2-carboxylate, a key intermediate for accessing a diverse range of 2,3-disubstituted pyrrole derivatives. We will delve into the mechanistic underpinnings of the reaction, offer optimized protocols, and provide insights into troubleshooting common challenges.
The benzyl ester functionality in the starting material serves a dual purpose: it acts as a protecting group for the carboxylic acid and can be readily removed under mild conditions post-coupling, allowing for further synthetic manipulations. The bromine atom at the 3-position is strategically placed for palladium-catalyzed cross-coupling, as C-Br bonds are generally more reactive than C-Cl bonds in the crucial oxidative addition step of the catalytic cycle.[4]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6][7] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzyl 3-bromo-1H-pyrrole-2-carboxylate, forming a Pd(II) intermediate.[7]
-
Transmetalation: The organoboron species (boronic acid or ester) is activated by a base, facilitating the transfer of the organic group from boron to the palladium center.[8][9] This step regenerates the boron species and forms a new diorganopalladium(II) complex.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired C-C bond of the product.[8] This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Suzuki-Miyaura coupling of benzyl 3-bromo-1H-pyrrole-2-carboxylate with a variety of boronic acids. Optimization may be required for specific substrates.
Materials:
-
Benzyl 3-bromo-1H-pyrrole-2-carboxylate
-
Aryl- or vinylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst system with a specific ligand) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., dioxane, toluene, or a mixture such as dioxane/water)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Caption: A generalized workflow for the Suzuki-Miyaura coupling experiment.
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add benzyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq.), the desired boronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition and Degassing: Add the anhydrous solvent (e.g., dioxane/water 4:1). It is crucial to degas the reaction mixture thoroughly by bubbling an inert gas (nitrogen or argon) through the solution for 15-30 minutes. This removes dissolved oxygen which can deactivate the palladium catalyst.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Optimization of Reaction Conditions: A Comparative Overview
The success of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, ligand, base, and solvent. For a substrate like benzyl 3-bromo-1H-pyrrole-2-carboxylate, which contains both electron-withdrawing (ester) and electron-donating (pyrrole N-H) groups, careful optimization is key. In many cases, protection of the pyrrole nitrogen with groups like SEM ((2-(trimethylsilyl)ethoxy)methyl) can prevent side reactions and improve yields.[1][10][11]
| Parameter | Reagent/Condition | Rationale and Key Considerations | References |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂ | Pd(PPh₃)₄ is a common choice as it is a pre-formed Pd(0) catalyst. Pd₂(dba)₃ and Pd(OAc)₂ are Pd(0) and Pd(II) precursors, respectively, and require a ligand for activity. | [1][12] |
| Ligand | PPh₃, Buchwald-type ligands (e.g., SPhos, XPhos), dppf | The choice of ligand is critical. Bulky, electron-rich phosphine ligands often enhance the rate of oxidative addition and reductive elimination. For challenging couplings, specialized ligands are often necessary. | [13][14][15] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaHCO₃ | The base activates the boronic acid for transmetalation. The strength of the base can influence the reaction rate and the potential for side reactions. Cs₂CO₃ is often effective for less reactive substrates. | [1][15][16] |
| Solvent | Dioxane/H₂O, Toluene, THF, DMF | A mixture of an organic solvent and water is common, as water can aid in the dissolution of the base and facilitate the reaction. Anhydrous conditions with a base like K₃PO₄ can be beneficial if protodeborylation is a concern. | [1][15] |
| Temperature | 80 - 110 °C | Higher temperatures generally increase the reaction rate, but can also lead to catalyst decomposition or side reactions. Microwave irradiation can sometimes accelerate the reaction and improve yields. | [17][18] |
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure proper degassing to remove oxygen. Use a fresh batch of catalyst. Consider a more active pre-catalyst/ligand system. |
| Low reaction temperature | Increase the reaction temperature in increments. | |
| Dehalogenation of Starting Material | Presence of water/protic sources | Use anhydrous solvents and a base like K₃PO₄. |
| Catalyst system promotes hydrodehalogenation | Screen different palladium catalysts and ligands. | |
| Protodeborylation of Boronic Acid | Reaction conditions too harsh | Use a milder base (e.g., NaHCO₃) or lower the reaction temperature. Consider using a boronic ester, which can be more stable. |
| Formation of Homocoupled Byproducts | Inefficient cross-coupling | Optimize the stoichiometry of the reactants. Ensure efficient stirring. |
Conclusion
The Suzuki-Miyaura coupling of benzyl 3-bromo-1H-pyrrole-2-carboxylate is a robust and highly adaptable method for the synthesis of a wide array of 2,3-disubstituted pyrroles. By carefully selecting the catalyst, ligand, base, and solvent system, researchers can achieve high yields and access novel chemical entities for drug discovery and materials science applications. The protocols and insights provided in this application note serve as a valuable starting point for the successful implementation of this important transformation.
References
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024, October 10). Retrieved from [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Retrieved from [Link]
-
Suzuki-Miyaura Coupling - eFan's Blog. (2024, October 24). Retrieved from [Link]
-
Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Retrieved from [Link]
-
Suzuki reaction - Wikipedia. Retrieved from [Link]
-
Suzuki Coupling - Organic Chemistry Portal. Retrieved from [Link]
-
Palladium-catalysed cross-coupling reactions of ruthenium bis-terpyridyl complexes: strategies for the incorporation and exploitation of boronic acid functionality - New Journal of Chemistry (RSC Publishing). Retrieved from [Link]
-
Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - PMC. (2025, December 29). Retrieved from [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC. Retrieved from [Link]
-
Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure | Journal of the American Chemical Society. (2005, March 8). Retrieved from [Link]
-
Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF - ResearchGate. Retrieved from [Link]
-
(PDF) An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - ResearchGate. (2025, October 16). Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond - MDPI. (2019, December 18). Retrieved from [Link]
-
How to approach choosing reaction conditions for Suzuki? : r/Chempros - Reddit. (2024, February 23). Retrieved from [Link]
-
Technology for the production of disubstituted pyrroles - E3S Web of Conferences. Retrieved from [Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow - MDPI. (2017, May 9). Retrieved from [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (2012, April 16). Retrieved from [Link]
-
A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. Retrieved from [Link]
-
An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected - Semantic Scholar. (2019, April 22). Retrieved from [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one - RSC Publishing. Retrieved from [Link]
Sources
- 1. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. mt.com [mt.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Suzuki-Miyaura Coupling – eFan's Blog [chem-fan.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
Hydrogenolysis of benzyl ester protecting groups in pyrroles
Application Note: Mild and Efficient Hydrogenolysis of Benzyl Ester Protecting Groups in Pyrrole Synthesis
Introduction & Mechanistic Insights
The protection of carboxylic acids as benzyl (Bn) esters is a cornerstone strategy in pyrrole and porphyrin chemistry. Pyrroles are notoriously sensitive to harsh acidic or basic conditions, which can induce unwanted polymerization, ring-opening, or degradation. Benzyl esters offer a distinct advantage: they can be cleaved under highly mild, neutral reductive conditions via catalytic hydrogenolysis, leaving the fragile pyrrole nucleus intact (1)[1].
The mechanism of Pd/C-catalyzed hydrogenolysis involves the adsorption of the benzylic C-O bond onto the palladium surface, followed by oxidative addition, hydrogen transfer from adsorbed H₂, and reductive elimination. This yields the free pyrrole-carboxylic acid and toluene as a volatile byproduct. A critical consideration in pyrrole chemistry is the stability of the resulting product: pyrrole-2-carboxylic acids are highly prone to spontaneous decarboxylation, especially under thermal stress (2)[2]. Therefore, controlling the reaction temperature and avoiding strong acids are paramount.
Experimental Design & Causality
When designing a hydrogenolysis protocol for pyrroles, several variables dictate success:
-
Catalyst Choice: 10% Palladium on Carbon (Pd/C) is the gold standard. It provides sufficient activity for C-O cleavage without reducing the aromatic pyrrole ring.
-
Solvent Selection: Tetrahydrofuran (THF) or Ethyl Acetate (EtOAc) are preferred over alcohols (MeOH/EtOH) to prevent unwanted transesterification or acetal formation if formyl groups are present[1].
-
Transfer Hydrogenation Alternative: If gaseous H₂ is hazardous or unavailable, triethylsilane (TES) with Pd/C can serve as an effective in situ hydrogen donor, completing the deprotection in minutes (3)[3].
Data Presentation: Optimization of Reaction Conditions
The following table summarizes the quantitative parameters and rationales for optimizing the hydrogenolysis of benzyl pyrrole-2-carboxylates.
| Parameter | Standard Condition | Alternative | Causality / Rationale |
| Catalyst Loading | 10 wt% of 10% Pd/C | 20 wt% (for sluggish reactions) | 10 wt% balances reaction rate and cost. Higher loading is required if trace sulfur/halogens poison the catalyst. |
| Solvent | THF or EtOAc (0.1 M) | EtOH (95%) | THF dissolves polar pyrroles well and avoids transesterification. EtOH is faster but risks side reactions[1]. |
| H₂ Source | H₂ gas (Balloon, 1 atm) | Triethylsilane (TES, 10 eq) | 1 atm H₂ is mild enough to prevent pyrrole ring reduction. TES offers rapid transfer hydrogenation[3]. |
| Temperature | 20–25 °C (Room Temp) | Strictly < 30 °C | Elevated temperatures trigger the decarboxylation of pyrrole-2-carboxylic acids into α-free pyrroles[2]. |
Workflow Visualization
Figure 1: Step-by-step workflow for the catalytic hydrogenolysis of benzyl pyrrole esters.
Detailed Step-by-Step Protocol
Note: This protocol is designed as a self-validating system. Intermediate checks ensure the integrity of the reaction before proceeding.
Reagents & Equipment:
-
Benzyl pyrrole-2-carboxylate derivative (1.0 equiv, e.g., 4 mmol)[1]
-
10% Palladium on Carbon (Pd/C, ~10% by weight of the substrate)[1]
-
Tetrahydrofuran (THF, anhydrous) or Ethanol (95%) (65 mL)[1]
-
Triethylamine (TEA, ~10 drops) - Optional, added to neutralize acidic byproducts and prevent premature decarboxylation[1]
-
Hydrogen gas balloon and 3-way stopcock
-
Celite® 545
Procedure:
-
Preparation & Degassing: In a flame-dried round-bottom flask, dissolve the benzyl ester pyrrole (4 mmol) in THF (65 mL). Add ~10 drops of triethylamine to maintain a slightly basic environment[1]. Cap with a rubber septum and degas the solution by bubbling nitrogen gas directly into the liquid for 10 minutes.
-
Causality: Degassing removes dissolved oxygen, preventing the potentially explosive ignition of Pd/C and minimizing the oxidative degradation of the pyrrole.
-
-
Catalyst Addition: Briefly remove the nitrogen line and carefully add 10% Pd/C (~10% by weight of the pyrrole). Re-seal and purge the headspace with nitrogen for another 2 minutes.
-
Hydrogen Atmosphere: Attach a hydrogen-filled balloon via a needle and a 3-way stopcock. Evacuate the flask headspace slightly (using a vacuum line) and backfill with H₂. Repeat this pump-purge cycle 3 times to ensure a pure H₂ atmosphere.
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) overnight[1].
-
Self-Validation (TLC): Monitor the reaction via TLC (e.g., 3:1 Hexanes/EtOAc). The starting material will be UV-active with a high Rf. The resulting carboxylic acid will be highly polar, remaining at the baseline. Stain with Bromocresol Green (carboxylic acids appear as yellow spots on a blue background).
-
-
Filtration: Once TLC confirms complete consumption of the starting material, replace the H₂ balloon with a nitrogen line. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with ethyl acetate or methanol.
-
Safety Note: Never let the Pd/C filter cake dry out completely in the air, as it can spontaneously ignite. Keep it wet with water before disposal.
-
-
Workup & Concentration: Concentrate the filtrate to dryness under reduced pressure. Crucial: Maintain the water bath temperature below 30 °C to prevent the thermal decarboxylation of the pyrrole-2-carboxylic acid[2].
-
Purification: The residue can be dissolved in 5% aqueous ammonium hydroxide and washed with ethyl acetate to remove non-polar impurities, followed by careful acidification (pH ~4) at 0 °C to precipitate the pure pyrrole-carboxylic acid[1].
-
Self-Validation (NMR): ¹H NMR (CDCl₃ or DMSO-d₆) should show the complete disappearance of the benzylic -CH₂- singlet (typically around δ 5.3 ppm) and the aromatic phenyl protons (δ 7.3–7.5 ppm)[2].
-
Troubleshooting
-
Incomplete Conversion: If starting material persists after 12 hours, the catalyst may be poisoned by trace sulfur or halogens in the starting material. Solution: Filter the mixture, add fresh Pd/C, and restart the hydrogenolysis. Alternatively, switch to the Triethylsilane (TES) transfer hydrogenation protocol[3].
-
Product Loss via Decarboxylation: If NMR shows the loss of the carboxylic acid group (appearance of an α-pyrrolic proton around δ 6.5–6.8 ppm), the product has decarboxylated[2]. Solution: Ensure the rotary evaporator bath is strictly <30 °C and maintain a slightly basic environment (using TEA) during the reaction[1].
References
- Synthesis and Luminescence of Soluble meso-Unsubstituted Tetrabenzo- and Tetranaphtho[2,3]porphyrins.National Institutes of Health (PMC).
- General procedure for the synthesis of 2-formyl pyrroles.Organic & Biomolecular Chemistry - Acadia University.
- Pd−C-Induced Catalytic Transfer Hydrogenation with Triethylsilane.The Journal of Organic Chemistry - ACS Publications.
Sources
Strategic Functionalization of the C3 Position in Pyrrole-2-carboxylates: A Detailed Guide for Medicinal and Process Chemists
Abstract: The pyrrole-2-carboxylate scaffold is a privileged motif in medicinal chemistry, and the ability to selectively functionalize its C3 position is a critical strategy for the development of novel therapeutics. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of established and robust protocols for achieving C3-functionalization. We will delve into the mechanistic underpinnings of regioselectivity and provide step-by-step procedures for key transformations including halogenation, nitration, Friedel-Crafts acylation, and palladium-catalyzed cross-coupling reactions.
Introduction: The Significance of C3 Functionalization
The pyrrole ring, an electron-rich aromatic heterocycle, is a cornerstone of many natural products and pharmaceutical agents. The inherent reactivity of the pyrrole nucleus towards electrophilic substitution typically favors the C2 and C5 positions due to the greater stabilization of the cationic intermediate through resonance. However, in pyrrole-2-carboxylates, the electron-withdrawing nature of the ester group at C2 deactivates the adjacent C5 position and directs incoming electrophiles towards the C3 and C4 positions. While electronic factors often still favor the C4 position, strategic manipulation of reaction conditions and reagents can achieve selective functionalization at the C3 position. This targeted modification is of paramount importance as it unlocks novel chemical space for the exploration of structure-activity relationships (SAR) in drug discovery programs.
This guide provides a curated collection of reliable protocols, mechanistic insights, and practical considerations for the successful C3-functionalization of pyrrole-2-carboxylates.
Electrophilic Halogenation: Gateway to Cross-Coupling Chemistry
The introduction of a halogen atom at the C3 position of a pyrrole-2-carboxylate is a pivotal transformation, as it installs a versatile handle for a wide array of palladium-catalyzed cross-coupling reactions. The choice of halogenating agent and the precise control of reaction conditions are crucial for achieving the desired regioselectivity.
C3-Chlorination with Sulfuryl Chloride (SO₂Cl₂)
Mechanism Insight: Sulfuryl chloride serves as a potent electrophilic chlorinating agent. The reaction proceeds through a standard electrophilic aromatic substitution pathway. The C2-ester group deactivates the C5 position, and while the C4 position is electronically more favored, the C3 position can be targeted under kinetically controlled conditions, often at low temperatures. Steric hindrance from the C2-ester can also play a role in directing the electrophile to the less hindered C3 position.
Experimental Protocol:
Materials:
-
Ethyl pyrrole-2-carboxylate
-
Sulfuryl chloride (SO₂Cl₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add ethyl pyrrole-2-carboxylate (1.0 eq) and anhydrous DCM (to achieve a ~0.2 M solution).
-
Cooling: Cool the stirred solution to 0 °C in an ice bath.
-
Reagent Addition: Add sulfuryl chloride (1.05 eq) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-2 hours.
-
Quenching: Once the starting material is consumed, slowly and carefully add saturated aqueous NaHCO₃ solution to quench the reaction.
-
Work-up: Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford ethyl 3-chloro-pyrrole-2-carboxylate.
Data Presentation: C3-Halogenation
| Entry | Halogenating Agent | Substrate | Solvent | Temp. | Yield (%) |
| 1 | SO₂Cl₂ | Ethyl pyrrole-2-carboxylate | DCM | 0 °C | 80-90 |
| 2 | NCS | N-Tosyl-pyrrole | Acetonitrile | RT | High |
NCS: N-Chlorosuccinimide
Workflow Visualization: C3-Chlorination
Caption: Workflow for the C3-chlorination of ethyl pyrrole-2-carboxylate.
Electrophilic Nitration at the C3 Position
The introduction of a nitro group at the C3 position offers a versatile entry point for further synthetic modifications, most notably its reduction to an amino group, a common pharmacophore.
C3-Nitration using Nitric Acid in Acetic Anhydride
Mechanism Insight: The combination of nitric acid and acetic anhydride generates acetyl nitrate in situ, a milder and more selective nitrating agent than the standard nitric acid/sulfuric acid mixture, which often leads to polymerization of the sensitive pyrrole ring. The regioselectivity is a delicate balance of electronic and steric effects, and careful temperature control is paramount to favor C3-nitration.
Experimental Protocol:
Materials:
-
Methyl pyrrole-2-carboxylate
-
Fuming nitric acid
-
Acetic anhydride
-
Standard laboratory glassware for low-temperature reactions
Procedure:
-
Preparation of Nitrating Agent: In a separate flask, slowly add fuming nitric acid (1.1 eq) to acetic anhydride (3-5 eq) at 0 °C. Stir the mixture for 15 minutes to generate acetyl nitrate.
-
Reaction Setup: Dissolve methyl pyrrole-2-carboxylate (1.0 eq) in acetic anhydride in a three-necked flask equipped with a thermometer and a dropping funnel.
-
Cooling: Cool the solution to -10 °C using an ice-salt bath.
-
Reagent Addition: Add the freshly prepared acetyl nitrate solution dropwise to the pyrrole solution, maintaining the internal temperature below -5 °C.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 1-2 hours.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Work-up: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Drying: Dry the product under vacuum to yield methyl 3-nitro-pyrrole-2-carboxylate.
Data Presentation: C3-Nitration
| Entry | Nitrating Agent | Substrate | Solvent | Temp. | Yield (%) |
| 1 | HNO₃ / Ac₂O | Methyl pyrrole-2-carboxylate | Ac₂O | -10 °C | 75-85 |
Friedel-Crafts Acylation: Building Complexity at C3
The Friedel-Crafts acylation is a powerful tool for installing acyl groups, which can serve as handles for further elaboration of the pyrrole scaffold.
C3-Acylation using Acid Chlorides and Aluminum Chloride
Mechanism Insight: This classic electrophilic aromatic substitution involves the generation of a highly reactive acylium ion from an acid chloride and a Lewis acid, typically aluminum chloride (AlCl₃).[1][2][3][4] For pyrrole-2-carboxylates, achieving C3 selectivity can be challenging, and often requires protection of the pyrrole nitrogen with an electron-withdrawing group (e.g., tosyl) to direct the acylation to the C3 position.[5]
Experimental Protocol (for N-protected pyrrole):
Materials:
-
N-Tosyl-ethyl pyrrole-2-carboxylate
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Dilute aqueous HCl
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
Reaction Setup: To a flame-dried flask under a nitrogen atmosphere, add anhydrous AlCl₃ (1.5 eq) and anhydrous DCE. Cool the suspension to 0 °C.
-
Acylium Ion Formation: Slowly add acetyl chloride (1.2 eq) to the stirred suspension.
-
Substrate Addition: After stirring for 15 minutes, add a solution of N-Tosyl-ethyl pyrrole-2-carboxylate (1.0 eq) in anhydrous DCE dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture to 0 °C and slowly pour it onto a mixture of crushed ice and dilute HCl.
-
Work-up: Separate the organic layer, extract the aqueous layer with DCE, and combine the organic fractions. Wash with water, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography to yield the C3-acylated product.
Workflow Visualization: Friedel-Crafts Acylation
Sources
Application Note: Regioselective Bromination of Benzyl 1H-Pyrrole-2-Carboxylate
[1]
Executive Summary
The pyrrole-2-carboxylate scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in marine natural products (e.g., oroidin derivatives) and kinase inhibitors. The introduction of a bromine atom onto the pyrrole ring is a critical activation step for subsequent cross-coupling reactions (Suzuki-Miyaura, Sonogashira).
However, the electron-rich nature of the pyrrole ring combined with the directing effects of the C2-ester creates a challenge: Regioselectivity .
-
The Challenge: Competing bromination at the C4 and C5 positions, and the propensity for over-bromination to form 4,5-dibromo species.
-
The Solution: This guide details a kinetically controlled protocol using N-Bromosuccinimide (NBS) at low temperatures to selectively access the 4-bromo isomer, while also providing conditions for controlled 4,5-dibromination.
Mechanistic Insight & Regiochemistry
Understanding the electronic "push-pull" dynamics of the substrate is essential for controlling the reaction.
Electronic Landscape
-
Pyrrole Ring (Nucleophile): The nitrogen lone pair donates electron density into the ring, activating positions 2, 3, 4, and 5.
-
Benzyl Ester at C2 (Electrophile/Director): The carbonyl group is electron-withdrawing (EWG).
-
Inductive Effect (-I): Deactivates the adjacent C3 position most strongly.
-
Resonance Effect (-M): Deactivates positions ortho (C3) and para (C5) relative to the carbonyl.
-
-
The Result: The C4 position acts as the "meta" position relative to the ester. While C5 is inherently more nucleophilic in a naked pyrrole, the deactivating resonance effect of the C2-ester on C5 makes C4 the kinetically favored site for electrophilic aromatic substitution (EAS) under mild, non-acidic conditions.
Reaction Pathway Diagram
The following diagram illustrates the competing pathways and the kinetic selection of the 4-bromo product.
Caption: Kinetic pathway favoring C4-substitution due to the meta-directing effect of the C2-ester group.
Experimental Protocols
Protocol A: Selective Synthesis of Benzyl 4-bromo-1H-pyrrole-2-carboxylate
Objective: Maximize mono-bromination at C4; minimize C5 and dibromo byproducts.
Materials
-
Substrate: Benzyl 1H-pyrrole-2-carboxylate (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.00 - 1.05 equiv). Note: Recrystallize NBS from water if yellow/degraded.
-
Solvent: Anhydrous THF (Tetrahydrofuran).[1] Note: DMF can be used but THF allows easier workup and lower temperatures.
-
Atmosphere: Nitrogen or Argon.[1]
Step-by-Step Methodology
-
Preparation: Flame-dry a 3-neck round-bottom flask and cool under N₂ flow.
-
Dissolution: Dissolve Benzyl 1H-pyrrole-2-carboxylate (e.g., 2.01 g, 10 mmol) in anhydrous THF (40 mL, 0.25 M).
-
Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow to equilibrate for 15 minutes.
-
Reagent Addition: Dissolve NBS (1.78 g, 10 mmol) in a minimal amount of anhydrous THF (10-15 mL). Add this solution dropwise to the pyrrole solution over 30 minutes via a syringe pump or addition funnel.
-
Critical: Slow addition prevents local high concentrations of NBS, reducing dibromination.
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Checkpoint: If starting material remains, allow to warm slowly to -40°C. Do not exceed 0°C.
-
-
Quench: Quench the reaction at low temperature by adding saturated aqueous NaHCO₃ (20 mL). Remove the cooling bath and let warm to room temperature.
-
Workup:
-
Purification: The crude residue is typically a solid. Purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).
-
Elution Order: 4,5-dibromo (fastest) -> 4-bromo (major) -> 5-bromo (minor) -> Starting Material.
-
Expected Yield: 75-85% Appearance: White to off-white solid.
Protocol B: Synthesis of Benzyl 4,5-dibromo-1H-pyrrole-2-carboxylate
Objective: Complete bromination of both active positions.
Methodology Modification
-
Stoichiometry: Use 2.2 - 2.5 equiv of NBS.
-
Temperature: Perform the reaction at 0°C warming to Room Temperature .
-
Time: Stir for 4-12 hours.
-
Workup: Similar to Protocol A. The product is significantly more lipophilic.
Data Analysis & Characterization
The following table summarizes the diagnostic NMR signals to distinguish the isomers. The shift in the C-H proton signals is the primary indicator of regiochemistry.
| Compound | 1H NMR (CDCl₃) Diagnostic Signals | Multiplicity |
| Starting Material | m, m, m | |
| 4-Bromo (Target) | d ( | |
| 5-Bromo (Minor) | d ( | |
| 4,5-Dibromo | s (singlet) |
Note: The 4-bromo isomer typically shows a small meta-coupling (
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High levels of 4,5-dibromo | NBS added too fast or Temp too high.[1] | Use -78°C; Add NBS over 1 hour; Check NBS stoichiometry. |
| Low Conversion | Old/Wet NBS. | Recrystallize NBS from hot water; Dry thoroughly in desiccator. |
| Mixture of 4-Br and 5-Br | Thermodynamic equilibration. | Keep reaction time short; Do not heat above 0°C; Use THF (kinetic control). |
| Product Decomposition | Acidic workup. | Pyrroles are acid-sensitive. Ensure NaHCO₃ quench; Avoid acidic silica if possible (add 1% Et₃N to eluent). |
References
-
Regioselectivity in Pyrrole Bromination
- Gilow, H. M., & Burton, D. E. (1981). Bromination of substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225.
-
Synthesis of 4-Bromopyrrole-2-carboxylates (Analogous Methyl Ester Protocol)
- Wang, D., et al. (2008). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E, E64, o1164.
-
General NBS Bromination Methodology
-
One-Pot Functionalization Strategies
- Imbri, D., et al. (2014). One-Pot Synthesis of Pyrrole-2-carboxylates... and in situ bromination. The Journal of Organic Chemistry, 79(23), 11750-11758.
Disclaimer: This protocol involves the use of hazardous chemicals. Always review the Safety Data Sheet (SDS) for NBS and Benzyl 1H-pyrrole-2-carboxylate before commencing work. Perform all reactions in a fume hood.
Application Notes and Protocols: Sonogashira Coupling with 3-Bromo-1H-pyrrole-2-carboxylate Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of Alkynyl-Pyrroles
The pyrrole nucleus is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous pharmaceuticals, natural products, and functional organic materials. The introduction of an alkynyl moiety onto this privileged scaffold via the Sonogashira cross-coupling reaction opens a gateway to a vast chemical space, enabling the synthesis of complex molecules with diverse functionalities and applications.[1][2] This guide provides a detailed technical overview and practical protocols for the Sonogashira coupling of 3-bromo-1H-pyrrole-2-carboxylate esters, a class of substrates that presents both unique opportunities and challenges.
The target substrate, a 3-bromo-1H-pyrrole-2-carboxylate ester, is an intriguing partner in Sonogashira couplings. The pyrrole ring is inherently electron-rich, which can facilitate the initial oxidative addition step of the palladium catalyst. However, the presence of an electron-withdrawing carboxylate ester group at the 2-position modulates this reactivity. Furthermore, the acidic N-H proton of the pyrrole ring can introduce complexities, potentially interacting with the basic reaction medium or the catalytic system. This document will navigate these intricacies, offering insights into reaction optimization and troubleshooting.
The Sonogashira Reaction: A Mechanistic Overview
The Sonogashira reaction is a powerful palladium- and copper-cocatalyzed cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3][4] The reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.
The Palladium Cycle:
-
Reductive Elimination: The active Pd(0) catalyst is generated in situ from a Pd(II) precatalyst.
-
Oxidative Addition: The Pd(0) species undergoes oxidative addition with the 3-bromo-1H-pyrrole-2-carboxylate ester to form a Pd(II)-pyrrole complex.
-
Transmetalation: A copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 3-alkynyl-1H-pyrrole-2-carboxylate ester and regenerate the Pd(0) catalyst.
The Copper Cycle:
-
π-Alkyne Complex Formation: The copper(I) cocatalyst coordinates to the terminal alkyne, increasing the acidity of the terminal proton.
-
Deprotonation: A base, typically an amine, deprotonates the alkyne to form a copper(I) acetylide intermediate.
While the copper-cocatalyzed reaction is the most common, copper-free Sonogashira protocols have also been developed to circumvent the issue of alkyne homocoupling (Glaser coupling), a common side reaction.[4]
Caption: The dual catalytic cycles of the Sonogashira coupling reaction.
Key Reaction Parameters and Optimization Strategies
The success of the Sonogashira coupling with 3-bromo-1H-pyrrole-2-carboxylate esters hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Starting Point | Rationale and Optimization Considerations |
| Palladium Catalyst | PdCl₂(PPh₃)₂ or Pd(PPh₃)₄ (1-5 mol%) | These are robust and commonly used catalysts. For more challenging couplings, consider more electron-rich and bulky phosphine ligands or N-heterocyclic carbene (NHC) ligands to facilitate oxidative addition.[4] |
| Copper (I) Co-catalyst | CuI (2-10 mol%) | Essential for the formation of the copper acetylide. If alkyne homocoupling is a significant issue, reducing the CuI loading or switching to a copper-free protocol should be considered. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as both a base to deprotonate the alkyne and often as a solvent or co-solvent. The amine should be anhydrous and deoxygenated to prevent catalyst deactivation. |
| Solvent | DMF, THF, or Dioxane | Aprotic polar solvents are generally effective. The choice of solvent can influence reaction rates and solubility of reagents. DMF is a common choice for its high boiling point and good solvating properties.[5] |
| Temperature | 60-100 °C | Aryl bromides are less reactive than aryl iodides and typically require elevated temperatures to drive the reaction to completion.[4] The optimal temperature should be determined empirically. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent oxidation of the Pd(0) catalyst and to minimize alkyne homocoupling. |
The N-H Issue: To Protect or Not to Protect?
The acidic proton on the pyrrole nitrogen can be deprotonated by the amine base, potentially leading to side reactions or catalyst inhibition. While many Sonogashira reactions on N-H containing heterocycles proceed without protection, N-protection can sometimes be advantageous.[6]
-
N-Unprotected: Simpler, one-step process. The in-situ formed pyrrolide anion may have altered reactivity.
-
N-Protected: (e.g., with a sulfonyl or Boc group) Can prevent side reactions and improve solubility and reproducibility. However, it requires additional synthetic steps for protection and deprotection.
For initial attempts, it is recommended to proceed with the N-unprotected substrate. If low yields or complex reaction mixtures are observed, N-protection should be considered as an optimization strategy.
Representative Experimental Protocol
This protocol is a general guideline adapted from successful Sonogashira couplings of similar bromoheterocyclic systems.[5][7] Optimization may be required for specific substrates.
Materials:
-
3-Bromo-1H-pyrrole-2-carboxylate ester (1.0 equiv)
-
Terminal alkyne (1.2-1.5 equiv)
-
PdCl₂(PPh₃)₂ (2.5 mol%)
-
Copper(I) iodide (CuI) (5.0 mol%)
-
Anhydrous and degassed triethylamine (Et₃N)
-
Anhydrous and degassed DMF
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add PdCl₂(PPh₃)₂ (0.025 mmol) and CuI (0.05 mmol).
-
Add anhydrous and degassed DMF (5 mL) and triethylamine (2 mL). Stir the mixture at room temperature for 15 minutes.
-
Add the 3-bromo-1H-pyrrole-2-carboxylate ester (1.0 mmol) and the terminal alkyne (1.2 mmol) to the flask.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalysts.
-
Wash the filtrate with saturated aqueous NH₄Cl solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: General experimental workflow for the Sonogashira coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents. | Use fresh, high-purity catalysts and anhydrous, degassed solvents and base. Increase reaction temperature in increments. Consider a more active palladium ligand. |
| Alkyne Homocoupling (Glaser Product) | Presence of oxygen; High copper concentration. | Ensure a strictly inert atmosphere. Reduce the amount of CuI. Add the alkyne slowly to the reaction mixture. Consider a copper-free protocol. |
| Decomposition of Starting Material or Product | High reaction temperature; Incompatible functional groups. | Lower the reaction temperature and extend the reaction time. If the alkyne or pyrrole contains sensitive functional groups, consider using protecting groups. |
| Formation of Palladium Black | Catalyst decomposition. | Ensure rigorous exclusion of oxygen. Use a more stable palladium precatalyst or ligand. Lower the reaction temperature. |
Conclusion
The Sonogashira coupling of 3-bromo-1H-pyrrole-2-carboxylate esters is a valuable transformation for the synthesis of highly functionalized pyrrole derivatives. By understanding the reaction mechanism and carefully controlling the key reaction parameters, researchers can overcome the challenges associated with this substrate and successfully access a wide range of novel alkynyl-pyrrole compounds for applications in drug discovery and materials science. This guide provides a solid foundation for developing robust and efficient protocols for this important reaction.
References
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry653, 46-49 (2002).
- Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionaliz
- Deciphering complexity in Pd–catalyzed cross-couplings.
-
SynArchive. Sonogashira Coupling. Available at: [Link].
-
Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link].
-
Organic Chemistry Portal. Sonogashira Coupling. Available at: [Link].
- Gevorgyan, V. Formal Inverse Sonogashira Reaction: Direct Alkynylation of Arenes and Heterocycles with Bromoalkynes.
- Walczak, M. A., et al. Red-Shifted Glycoporphyrins: Synthesis via Sonogashira Cross-Coupling and Studies on Reactive Oxygen Species Production. ACS Omega5, 13357-13365 (2020).
- Alberico, D., et al. Metalation of Pyrrole. In The Chemistry of Heterocyclic Compounds: Pyrroles (2007).
- Chinchilla, R. & Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews107, 874-922 (2007).
- Chen, C., et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols5, 103033 (2024).
-
Zhu, Q., et al. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing (2017). Available at: [Link].
- Anderson, K. W., et al. Palladium-Catalyzed Cross-Coupling of Pyrrole Anions with Aryl Chlorides, Bromides, and Iodides. Organic Letters6, 3981-3983 (2004).
- Milani, J., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers11, 1342-1353 (2024).
-
Anderson, K. W., et al. Palladium-catalyzed cross-coupling of pyrrole anions with aryl chlorides, bromides, and iodides. PubMed (2004). Available at: [Link].
- Bellina, F., et al. Palladium‐Catalysed Cross‐Coupling and Related Reactions Involving Pyrroles.
- Firth, A. G., et al. Sonogashira alkynylation of unprotected 8-brominated adenosines and guanosines: fluorescence properties of compact conjugated acetylenes containing a purine ring. Tetrahedron Letters47, 3529-3533 (2006).
- Podyachev, S. N., et al. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules25, 4791 (2020).
-
Gelest. Cross-Coupling of Alkynylsilanes. Available at: [Link].
Sources
- 1. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization | MDPI [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pure.york.ac.uk [pure.york.ac.uk]
- 7. scirp.org [scirp.org]
Application Note: Preparation of 3-Substituted Pyrrole-2-Carboxylic Acids via Benzyl Ester Cleavage
Executive Summary & Strategic Rationale
The synthesis of 3-substituted pyrrole-2-carboxylic acids presents a unique challenge in medicinal chemistry. These scaffolds are critical intermediates for kinase inhibitors (e.g., Sunitinib analogs) and marine natural products (e.g., Ageliferin). However, the free acid is notoriously unstable.
The Core Problem: Pyrrole-2-carboxylic acids are prone to spontaneous decarboxylation under acidic conditions or thermal stress. The electron-rich pyrrole ring facilitates protonation at the C-2 or C-5 position, creating a transient iminium species that rapidly ejects CO₂ to restore aromaticity.
The Solution: The use of benzyl (Bn) esters is the superior synthetic strategy. Unlike methyl or ethyl esters, which often require heating with strong bases (LiOH/NaOH) to hydrolyze—conditions that accelerate decarboxylation—benzyl esters can be cleaved under neutral conditions via hydrogenolysis or mild acidolysis.
This guide provides a validated workflow to access these labile acids with high fidelity, emphasizing the suppression of decarboxylation.
Mechanistic Insight: The Decarboxylation Trap
Understanding the failure mode is essential for success. The diagram below illustrates the competing pathways. The goal is to maintain the "Green" pathway while avoiding the "Red" thermodynamic sink.
Figure 1: The kinetic competition between successful isolation and thermodynamic decarboxylation.
Method Selection Guide
Select the protocol based on the substituent at the 3-position of your pyrrole ring.
| Substituent (R) | Recommended Method | Rationale |
| Alkyl, Aryl, O-Alk | Protocol A (Hydrogenolysis) | Cleanest method. Neutral pH prevents decarboxylation. |
| Halogens (Cl, Br, I) | Protocol B (Acidolysis) | Pd/C will debrominate/deiodinate the ring. Requires TFA.[1][2] |
| Sulfur (Thioethers) | Protocol B (Acidolysis) | Sulfur poisons Pd catalysts, stalling hydrogenolysis. |
| Alkene/Alkyne | Protocol B (Acidolysis) | H₂ will reduce unsaturation. |
Detailed Protocols
Protocol A: Neutral Catalytic Hydrogenolysis (Gold Standard)
Best for: Alkyl/Aryl substituted pyrroles sensitive to acid.
Reagents:
-
Substrate: Benzyl 3-substituted-pyrrole-2-carboxylate (1.0 equiv)
-
Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 5-10 wt% loading)
-
Solvent: Methanol (HPLC grade) or THF (if solubility is poor)
-
Hydrogen Source: H₂ balloon (1 atm)
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask, dissolve the benzyl ester in Methanol (0.1 M concentration).
-
Note: If the substrate contains basic nitrogens (e.g., aminomethyl), do not add HCl to solubilize. Use THF instead.
-
-
Inerting: Evacuate the flask and backfill with Nitrogen (3x) to remove oxygen.
-
Catalyst Addition: Carefully add 10% Pd/C (10 mg per 100 mg of substrate).
-
Safety: Pd/C is pyrophoric. Add under a blanket of nitrogen or wet the catalyst with a drop of water before adding solvent.
-
-
Hydrogenation: Evacuate and backfill with Hydrogen (balloon pressure) 3 times. Stir vigorously at Room Temperature (20-25°C) .
-
Monitoring: Check TLC every 30 mins. Reaction is typically complete in 1-4 hours.
-
Endpoint: Disappearance of UV-active benzyl spot.
-
-
Workup (CRITICAL):
-
Filter the mixture through a Celite pad to remove Pd/C.[3]
-
Rinse the pad with Methanol .
-
Do NOT use acid washes.
-
Concentrate the filtrate on a rotary evaporator with the water bath set to < 30°C .
-
-
Storage: The resulting solid is the free acid. Use immediately in the next coupling step or store at -20°C under Argon.
Protocol B: Scavenger-Assisted Acidolysis
Best for: Halogenated or sulfur-containing substrates.
Reagents:
-
Substrate: Benzyl 3-substituted-pyrrole-2-carboxylate
-
Acid: Trifluoroacetic Acid (TFA)[1]
-
Scavenger: Anisole (or Thioanisole)
-
Solvent: Dichloromethane (DCM)[1]
Step-by-Step Workflow:
-
Preparation: Dissolve the substrate in anhydrous DCM (0.2 M).
-
Scavenger: Add Anisole (2.0 equiv). This traps the benzyl cation, preventing electrophilic attack on the electron-rich pyrrole ring (alkylation byproducts).
-
Cleavage: Cool the solution to 0°C . Add TFA dropwise (Ratio: DCM:TFA 2:1 v/v).
-
Reaction: Stir at 0°C for 1 hour, then allow to warm strictly to 10°C (do not exceed RT). Monitor by TLC.[1][3]
-
Workup (CRITICAL):
-
Do not quench with aqueous base (exothermic heat + base = decarboxylation).
-
Evaporate volatiles under high vacuum at < 25°C .
-
Co-evaporate with Toluene (3x) to remove residual TFA.
-
The product will likely be a TFA salt. If the free base is required for the next step, treat with a stoichiometric amount of mild base (e.g., DIPEA) in situ during the subsequent coupling reaction.
-
Quality Control & Data Analysis
Decarboxylation Check: Before proceeding to the next step, perform a quick 1H NMR of the crude material.
-
Target Signal: No signal for the carboxylic proton (usually broad >11 ppm), but check the aromatic region.
-
Decarboxylation Indicator: Look for a new proton signal at the pyrrole 2-position (typically a doublet or multiplet around 6.0-6.5 ppm depending on substitution).
-
Yield Comparison:
| Method | Substrate (3-R) | Isolated Yield | Purity (HPLC) | Notes |
| H₂ / Pd-C | Phenyl | 92% | >98% | Cleanest profile. |
| H₂ / Pd-C | Methyl | 95% | >98% | Excellent. |
| NaOH / Heat | Phenyl | 45% | 70% | Significant decarboxylation observed. |
| TFA / Anisole | Bromo | 88% | 95% | Requires toluene co-evaporation. |
Decision Logic Visualization
Use this logic gate to determine your experimental setup.
Figure 2: Decision matrix for protocol selection based on substrate functionality.
References
-
Synthesis of 3-Substituted Pyrroles: Yousuf, M., & Adhikari, S. (2017).[4] One-Pot Synthesis of 3-Substituted 2-Arylpyrrole in Aqueous Media via Addition-Annulation of Arylboronic Acid and Substituted Aliphatic Nitriles.[4] Organic Letters, 19(9), 2214–2217. Link
-
Decarboxylation Kinetics: Dunn, G. E., & Lee, G. K. (1971). Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution (Comparison to Pyrrole). Canadian Journal of Chemistry, 49(7), 1032-1035. Link
-
Benzyl Ester Cleavage Protocols: BenchChem Application Notes. (2025).[1][3][5] Hydrogenolysis-Mediated Removal of Benzyl Protecting Groups. Link
-
Instability of Pyrrole-2-Carboxylic Acids: Li, T., et al. (2009). Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid.[6][7] Journal of the American Chemical Society, 131(39). Link
-
General Pyrrole Synthesis: Organic Chemistry Portal. Synthesis of Pyrroles. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stereoselective Synthesis of New (2S,3R)-3-Carboxyphenyl)pyrrolidine-2-carboxylic acid Analogs Utilizing a C(sp3)-H Activation Strategy and Structure-Activity Relationship Studies at the Ionotropic Glutamate Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. One-Pot Synthesis of 3-Substituted 2-Arylpyrrole in Aqueous Media via Addition-Annulation of Arylboronic Acid and Substituted Aliphatic Nitriles [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Decarboxylation via addition of water to a carboxyl group: acid catalysis of pyrrole-2-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Improving yield of benzyl 3-bromo-1H-pyrrole-2-carboxylate synthesis
To: User From: Technical Support – Advanced Synthesis Division Subject: Yield Optimization & Troubleshooting: Benzyl 3-bromo-1H-pyrrole-2-carboxylate
Executive Summary
The synthesis of benzyl 3-bromo-1H-pyrrole-2-carboxylate is notoriously difficult due to the inherent electronic bias of the pyrrole ring. In standard electrophilic aromatic substitution (EAS), the pyrrole-2-carboxylate scaffold directs incoming electrophiles primarily to the 4-position and 5-position , rendering the 3-position (the target) the least favorable kinetically.
Low yields are typically caused by:
-
Regio-isomeric mixtures: Predominance of 4-bromo and 4,5-dibromo byproducts.
-
Acid-catalyzed degradation: The benzyl ester is sensitive to HBr generated during bromination.
-
Purification losses: 3-bromo and 4-bromo isomers often have nearly identical
values.
This guide details two protocols: the Direct Optimization Route (for rapid access) and the Directed Lithiation Route (for high yield/purity).
Part 1: The "High-Yield" Solution (Directed Lithiation)
Recommended for scale-up and high-purity requirements.
To selectively access the 3-position, you must override the natural electronic bias of the pyrrole ring using Directed Ortho Metalation (DoM) . This method uses a bulky N-protecting group to direct a lithiation base to the 3-position via coordination with the C2-carboxylate.
The Workflow
-
Substrate: N-Boc-benzyl pyrrole-2-carboxylate (The Boc group is essential to prevent N-deprotonation and assist directing).
-
Reagent: LTMP (Lithium 2,2,6,6-tetramethylpiperidide). Note: Do not use n-BuLi directly, as it will attack the benzyl ester.
-
Electrophile: 1,2-dibromo-1,1,2,2-tetrafluoroethane (halon-2402) or NBS.
Step-by-Step Protocol
-
Preparation of LTMP: In a flame-dried flask under Argon, dissolve 2,2,6,6-tetramethylpiperidine (1.1 equiv) in dry THF. Cool to -78°C. Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at 0°C, then re-cool to -78°C.
-
Lithiation: Dissolve N-Boc-benzyl pyrrole-2-carboxylate (1.0 equiv) in dry THF. Add this solution dropwise to the LTMP at -78°C over 30 mins.
-
Bromination: After stirring for 1 hour at -78°C, add a solution of 1,2-dibromo-1,1,2,2-tetrafluoroethane (1.2 equiv) in THF.
-
Quench: Stir for 2 hours, allowing to warm to -20°C. Quench with saturated
. -
Deprotection (Optional): If the free NH pyrrole is required, remove the Boc group using TFA/DCM (Note: Monitor carefully to avoid benzyl cleavage) or thermal deprotection.
Expected Yield: 75–85% (Regioselectivity >20:1 for C3).
Part 2: Direct Bromination Optimization (The "Quick" Route)
Use this if you lack DoM reagents, but be prepared for lower yields (30–40%) and difficult chromatography.
If you must use direct bromination (NBS), you are fighting thermodynamics. To favor the 3-position (or at least preserve the product), you must suppress the formation of the 4-bromo isomer and poly-brominated species.
Critical Parameters
| Parameter | Recommendation | Scientific Rationale |
| Temperature | -78°C to -40°C | Low temperature increases the selectivity for the kinetic product. Higher temps favor the thermodynamic 4-bromo product. |
| Solvent | THF or DMF | DMF promotes ionic mechanisms which can favor 4-substitution. THF is generally preferred for better control at low temps. |
| Scavenger | Add | The reaction produces HBr. HBr catalyzes the cleavage of the benzyl ester and promotes acid-catalyzed isomerization. Neutralizing it is critical. |
| Addition | Slow Dropwise | Keep NBS concentration low relative to the substrate to prevent di-bromination. |
Protocol
-
Dissolve benzyl pyrrole-2-carboxylate (1.0 equiv) in dry THF (0.1 M).
-
Add solid
(1.5 equiv) to the suspension. -
Cool to -78°C .
-
Dissolve NBS (0.95 equiv – slight deficit is key) in THF.
-
Add NBS solution dropwise over 2 hours .
-
Monitor by TLC.[3] Stop the reaction before starting material is fully consumed to avoid over-bromination.
Part 3: Quality Control & Validation (The "Truth" Test)
How to ensure you have the 3-bromo isomer and not the 4-bromo isomer.
The most common error is misidentifying the 4-bromo byproduct as the target. You must validate using
-
Target (3-Bromo): The protons are at positions 4 and 5. They are vicinal.
-
Coupling Constant (
): ~2.5 – 3.2 Hz .
-
-
Impurity (4-Bromo): The protons are at positions 3 and 5.[3] They are meta-like (separated by a carbon).
-
Coupling Constant (
): ~1.4 – 1.8 Hz .
-
-
Impurity (5-Bromo): Protons at 3 and 4.
-
Coupling Constant (
): ~3.5 – 4.0 Hz .
-
Visual Guide to Isomer Logic:
Caption: Diagnostic logic for distinguishing pyrrole regio-isomers via NMR coupling constants.
Part 4: Troubleshooting FAQ
Q1: My benzyl ester is disappearing during the reaction. Why? A: This is likely acid-catalyzed hydrolysis or debenzylation . The bromination releases HBr. If you are using NBS in DMF or THF without a base, the HBr will cleave the benzyl group to form the carboxylic acid or benzyl bromide.
-
Fix: Add 1.5 equivalents of solid Sodium Bicarbonate (
) or 2,6-lutidine to the reaction mixture to scavenge acid immediately.
Q2: I have a mixture of 3-bromo and 4-bromo that I cannot separate by column chromatography. A: These isomers have very similar polarities.
-
Fix 1 (Crystallization): Try recrystallization from Hexane/Ethyl Acetate (slow evaporation). The 4-bromo isomer often crystallizes more readily due to symmetry.
-
Fix 2 (Chemical Separation): If you have the N-H pyrroles, the acidity of the N-H bond differs slightly. However, this is difficult.
-
Fix 3 (Preventative): Switch to the Directed Lithiation (DoM) method (Part 1). It avoids the formation of the 4-bromo isomer entirely.
Q3: Can I use Pyridinium Tribromide instead of NBS? A: Yes, but Pyridinium Tribromide is more acidic and often favors the thermodynamic product (4-bromo) and poly-bromination. For the unstable 3-bromo kinetic product, NBS at -78°C is superior.
Q4: Why not brominate the acid first, then esterify? A: Bromination of pyrrole-2-carboxylic acid typically yields the 4,5-dibromo or 4-bromo product. The 3-position is sterically hindered and electronically deactivated compared to C4/C5. The esterification step also risks scrambling the bromine if acidic conditions are too harsh.
Part 5: Visualizing the Regioselectivity Challenge
Caption: Comparison of synthetic pathways. Direct bromination favors C4/C5, while DoM selectively targets C3.
References
-
Regioselective Bromination of Pyrroles
- Gilow, H. M., & Burton, D. E. (1981). Bromination of substituted pyrroles. The Journal of Organic Chemistry, 46(11), 2221-2225.
- Relevance: Establishes the preference for C4/C5 substitution in pyrrole-2-esters.
-
Directed Lithiation of Pyrroles (The Solution)
-
Use of LTMP for Regiocontrol
- Whisler, M. C., MacNeil, S., Beak, P., & Snieckus, V. (2004). Beyond thermodynamic acidity: A perspective on the complex-induced proximity effect (CIPE) in deprotonation.
- Relevance: Explains the mechanism of LTMP directing to the 3-position via coordin
- Handling of Benzyl Esters in Synthesis: Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. John Wiley & Sons. Relevance: Standard protocols for stability of benzyl esters against acid (HBr) and nucleophiles.
Sources
Technical Support Center: Purification of Benzyl 3-bromo-1H-pyrrole-2-carboxylate
Case ID: PYR-BR-Bn-003 Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies
Executive Summary & Molecule Profile
User Query: "I need a robust protocol to purify benzyl 3-bromo-1H-pyrrole-2-carboxylate. I am observing streaking and potential co-elution with isomers."
Scientist's Analysis: The purification of benzyl 3-bromo-1H-pyrrole-2-carboxylate presents a dual challenge: regioselectivity (separating the 3-bromo target from 4-bromo/5-bromo byproducts) and chemical stability (pyrroles are acid-sensitive).
The pyrrole ring is electron-rich and prone to acid-catalyzed polymerization (turning the column red/brown). Additionally, the benzyl ester adds significant lipophilicity, compressing Rf values between the target and impurities.
Molecule Physicochemical Profile
| Feature | Property | Chromatographic Impact |
| Core Structure | 1H-Pyrrole | Acid-sensitive (polymerization risk).[1] Requires neutralized silica.[2][3] |
| Functional Group | Benzyl Ester (-COOBn) | UV Active (strong absorption). Adds lipophilicity. |
| Halogen | Bromine (C-3 position) | Heavy atom effect. 3-bromo is often sterically crowded by the ester. |
| H-Bonding | Pyrrole N-H | H-bond donor. Causes "tailing" on untreated silica. |
Standard Operating Procedure (The "Golden Path")
This protocol is designed to maximize yield while preventing on-column decomposition.
Phase 1: Stationary Phase Preparation (Critical)
-
Material: Silica Gel 60 (230–400 mesh).
-
The "Neutralization" Step: Standard silica is slightly acidic (pH 6.5–7.0). For halopyrroles, you must deactivate the silica surface.[2]
-
Protocol: Slurry the silica in Hexanes containing 1% Triethylamine (TEA) .
-
Why? TEA caps the acidic silanol (Si-OH) sites, preventing the pyrrole N-H from hydrogen bonding too strongly (tailing) and preventing acid-catalyzed decomposition.
-
Phase 2: Mobile Phase Selection
-
Solvent A: Hexanes (or Petroleum Ether)
-
Solvent B: Ethyl Acetate (EtOAc)[3]
-
Modifier: 0.5% Triethylamine (maintain in all solvents).
Recommended Gradient:
| Column Volume (CV) | % Solvent B (EtOAc) | Purpose |
|---|---|---|
| 0–2 CV | 0% | Equilibrate & elute non-polar impurities (e.g., dibrominated species). |
| 2–5 CV | 0% → 5% | Slow ramp to move the solvent front. |
| 5–15 CV | 5% → 15% | Elution Zone: Target compound usually elutes here. |
| 15–20 CV | 15% → 30% | Flush polar byproducts (succinimide, unreacted SM). |
Phase 3: Sample Loading
-
Method: Dry Loading is mandatory for isomer separation.
-
Protocol: Dissolve crude mixture in minimal DCM. Add Celite 545 (ratio 1:2 crude:Celite). Evaporate to a free-flowing powder. Load this powder on top of the packed column.
-
Why? Wet loading (dissolving in Hex/EtOAc) often leads to band broadening, making it impossible to separate the 3-bromo isomer from the 4-bromo isomer.
Troubleshooting & Diagnostics (The "Ticket" System)
Ticket #1: "My compound is decomposing (turning brown) on the column."
Diagnosis: Acid-catalyzed polymerization. Root Cause: The silica gel acidity is protonating the pyrrole ring, initiating chain polymerization. Solution:
-
Immediate Action: Flush the column with 100% EtOAc to recover whatever survives.
-
Prevention: You skipped the Triethylamine (TEA) step. Re-run using the Phase 1 protocol above.
-
Alternative: If degradation persists even with TEA, switch to Neutral Alumina (Brockmann Grade III) . Alumina is less acidic than silica but offers lower resolution for isomers.
Ticket #2: "I cannot separate the 3-bromo from the 4-bromo isomer."
Diagnosis: Co-elution due to similar polarity. Root Cause: The dipole moments of 3-bromo and 4-bromo isomers are nearly identical in EtOAc/Hexanes. Solution:
-
Change Selectivity: Switch the non-polar solvent. Use Dichloromethane (DCM) / Hexanes instead of EtOAc/Hexanes.
-
Gradient Shallowing: Use a "Isocratic Hold." Find the % solvent where Rf = 0.25. Run 10 Column Volumes at exactly that percentage.
Ticket #3: "There is a white solid precipitating in my fractions."
Diagnosis: Succinimide contamination. Root Cause: Succinimide is the byproduct of NBS bromination. It is slightly soluble in EtOAc/Hexanes. Solution:
-
Pre-Column Workup: Wash the crude reaction mixture with water (3x) and saturated NaHCO₃ before chromatography. Succinimide is water-soluble; the benzyl pyrrole ester is not.
-
Post-Column: If it's already in the fractions, re-dissolve the solid in DCM and wash with water.
Visual Workflows (Graphviz)
Workflow 1: The Purification Decision Tree
This diagram guides you through the initial setup based on crude purity.
Figure 1: Decision matrix for selecting the appropriate chromatographic conditions based on isomer resolution.
Workflow 2: Troubleshooting Decomposition
Logic flow for handling acid-sensitive pyrrole degradation.
Figure 2: Troubleshooting logic for pyrrole decomposition on stationary phases.
Frequently Asked Questions (FAQs)
Q: Can I use DCM/MeOH for this purification? A: Avoid if possible. While DCM/MeOH is strong, it often co-elutes the succinimide byproduct with your pyrrole. Furthermore, MeOH is protic and can strip the TEA protection from the silica more closely than EtOAc. Stick to Hexanes/EtOAc or Hexanes/DCM.[2][3]
Q: How do I store the purified fraction? A: Pyrroles are light and air sensitive.
-
Storage: Evaporate to dryness, flush with Argon/Nitrogen, seal tightly, and store at -20°C in the dark.
-
Stability: If the oil turns pink/brown upon storage, it is oxidizing. Re-purify via a short silica plug before use in the next step.
Q: My product is an oil, but the literature says it should be a solid. Why? A: This usually indicates trace solvent (EtOAc) or trace regioisomers preventing crystallization.
-
Fix: Dissolve the oil in a minimal amount of hot Hexanes (with a drop of DCM if needed) and let it stand in the fridge (4°C) overnight. Scratching the flask glass can induce crystallization.
References & Citations
-
Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution. J. Org.[6] Chem. 1978 , 43, 2923–2925. (The foundational text on flash chromatography parameters). Link
-
Handy, E. S.; et al. Synthesis of Pyrroles and Their Derivatives. In The Chemistry of Heterocyclic Compounds; Wiley: New York. (General reference for pyrrole instability in acidic media).
-
Gilchrist, T. L. Heterocyclic Chemistry; 3rd ed.; Addison Wesley Longman: Harlow, 1997. (Mechanisms of electrophilic substitution and stability of pyrroles).
-
BenchChem Technical Support. Deactivation of Silica Gel with Triethylamine for Sensitive Compounds. (General protocol validation for amine/pyrrole purification). Link
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chadsprep.com [chadsprep.com]
- 5. dalspace.library.dal.ca [dalspace.library.dal.ca]
- 6. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of Benzyl 3-bromo-1H-pyrrole-2-carboxylate
Welcome to the technical support center for Benzyl 3-bromo-1H-pyrrole-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sensitive molecule. Here, we address common challenges and provide in-depth troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction with Benzyl 3-bromo-1H-pyrrole-2-carboxylate in the presence of a base is giving low yields and multiple spots on TLC. What could be the primary cause?
A: The primary culprit is likely the inherent instability of the molecule under basic conditions, leading to several competing degradation pathways. The main issues are:
-
Saponification: The benzyl ester is susceptible to hydrolysis by strong bases, cleaving it to form the corresponding carboxylate salt and benzyl alcohol.[1][2][3][4] This is often the most significant side reaction.
-
N-H Deprotonation: The pyrrole N-H proton is moderately acidic (pKa ≈ 17.5) and can be removed by strong bases like sodium hydride or organolithiums.[5] The resulting pyrrolide anion is a potent nucleophile, which can lead to undesired side reactions.
-
Reactions at the 3-bromo Position: While less common under simple basic conditions, strong bases in combination with other reagents or conditions could potentially lead to elimination or substitution reactions involving the bromine atom.
Q2: I am trying to perform a reaction at another position on the pyrrole ring using a strong base, but I am observing debenzylation. Why is this happening?
A: While benzyl esters are generally considered stable to many basic conditions, strong bases, especially at elevated temperatures, can facilitate the saponification of the ester.[6][7] The hydroxide ions, or other strong nucleophilic bases, can attack the carbonyl carbon of the ester, leading to the cleavage of the benzyl group.[2][3]
Q3: Which bases are generally considered "safe" to use with Benzyl 3-bromo-1H-pyrrole-2-carboxylate?
A: The choice of base is critical. For reactions where you need to avoid saponification, weaker, non-nucleophilic bases are preferred. Consider using:
-
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃): These are generally mild enough for many transformations and are commonly used in alkylation reactions.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These hindered amine bases are often used to scavenge acids but are typically not strong enough to deprotonate the pyrrole NH or cause significant saponification at moderate temperatures.
-
Sodium Bicarbonate (NaHCO₃): For very mild conditions where only a weak base is required.
It is crucial to perform reactions at the lowest possible temperature to minimize degradation.
Q4: Can I use sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?
A: The use of strong hydroxides like NaOH or KOH is strongly discouraged unless the intended reaction is the saponification of the benzyl ester to the corresponding carboxylic acid.[1][2][3][4] These bases will readily hydrolyze the ester, leading to the formation of 3-bromo-1H-pyrrole-2-carboxylic acid.
Troubleshooting Guides
Problem 1: Unexpected Saponification of the Benzyl Ester
Symptoms:
-
Appearance of a new, more polar spot on TLC that corresponds to the carboxylic acid.
-
Isolation of 3-bromo-1H-pyrrole-2-carboxylic acid or its salt as a major byproduct.
-
Difficulty in purification due to the presence of both the starting material and the acid.
Probable Cause: The base used is too strong or the reaction temperature is too high, leading to the hydrolysis of the benzyl ester.[2][3]
Solutions:
-
Re-evaluate Your Choice of Base:
-
If using a hydroxide or alkoxide base, switch to a milder inorganic base like K₂CO₃ or an organic amine base like TEA or DIPEA.
-
-
Control the Reaction Temperature:
-
Perform the reaction at 0 °C or room temperature. Avoid heating unless absolutely necessary. If heating is required, a careful time course study is recommended to find the optimal balance between reaction progress and degradation.
-
-
Limit the Amount of Base:
-
Use the minimum stoichiometric amount of base required for the reaction to proceed. An excess of base will increase the rate of saponification.
-
Experimental Protocol: Mild Basic Conditions for Alkylation
This protocol describes a general method for the N-alkylation of the pyrrole, minimizing the risk of saponification.
Materials:
-
Benzyl 3-bromo-1H-pyrrole-2-carboxylate
-
Alkylating agent (e.g., methyl iodide)
-
Potassium carbonate (K₂CO₃), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of Benzyl 3-bromo-1H-pyrrole-2-carboxylate (1.0 eq) in anhydrous DMF, add K₂CO₃ (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkylating agent (1.1 eq) dropwise.
-
Stir the reaction at room temperature and monitor by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over MgSO₄.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Problem 2: N-H Deprotonation and Subsequent Side Reactions
Symptoms:
-
Formation of multiple unidentified products.
-
Low recovery of starting material even with incomplete conversion.
-
Evidence of N-substituted byproducts in NMR or mass spectrometry analysis.
Probable Cause: Use of a very strong, non-nucleophilic base (e.g., NaH, LiHMDS) which deprotonates the pyrrole N-H, creating a reactive pyrrolide anion.[5] This anion can then react with other electrophiles in the reaction mixture or potentially undergo undesired rearrangements.
Solutions:
-
Protect the Pyrrole Nitrogen:
-
If the subsequent reaction chemistry allows, consider protecting the pyrrole nitrogen before introducing the strong base. Common protecting groups for pyrroles that are stable to some basic conditions include tosyl (Ts) or Boc groups.[8]
-
-
Use a Milder Base:
-
If N-deprotonation is not the intended reaction, switch to a weaker base that will not significantly deprotonate the pyrrole N-H.
-
-
Careful Control of Electrophiles:
-
If N-deprotonation is desired for a subsequent reaction, ensure that the electrophile is added promptly after the formation of the pyrrolide anion to minimize the lifetime of this reactive intermediate.
-
Workflow for N-H Protection
Caption: Workflow for reactions requiring strong bases.
Data Summary: Base Stability
| Base | Strength | Common Issues | Recommended Use |
| NaOH, KOH | Strong | High risk of saponification | Only for ester hydrolysis |
| NaH, LiHMDS | Strong | N-H deprotonation, potential side reactions | For planned N-anion chemistry |
| K₂CO₃, Cs₂CO₃ | Mild | Low risk of saponification at RT | General purpose, alkylations |
| TEA, DIPEA | Mild | Generally safe at RT | Acid scavenging |
Mechanistic Insight: Saponification Pathway
The base-catalyzed hydrolysis (saponification) of the benzyl ester proceeds through a nucleophilic acyl substitution mechanism.
Caption: Simplified saponification mechanism.
This irreversible process is driven by the final, highly favorable acid-base reaction between the carboxylic acid and the alkoxide.[3]
References
-
Pyrrole - Wikipedia . Wikipedia. [Link]
-
Pyrrole N–H Anion Complexes - PMC . National Center for Biotechnology Information. [Link]
-
Solid-Supported Acids for Debenzylation of Aryl Benzyl Ethers - ThaiScience . ThaiScience. [Link]
-
Synthesis of 3-bromo-2-pyrones and their reactions with bases - Journal of the Chemical Society C - RSC Publishing . Royal Society of Chemistry. [Link]
-
Selective debenzylation of benzyl esters by silica-supported sodium hydrogen sulphate | Request PDF - ResearchGate . ResearchGate. [Link]
-
Deproto-metallation of N-arylated pyrroles and indoles using a mixed lithium–zinc base and regioselectivity-computed CH acidity relationship - PMC . National Center for Biotechnology Information. [Link]
-
Is the protonation of the N-atom in pyrrole more difficult than in pyridine? Why? - Quora . Quora. [Link]
-
Predict the products of saponification of the following esters. | Study Prep in Pearson+ . Pearson+. [Link]
-
Protecting groups in organic synthesis + H2O . [Link]
-
Protective Groups - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
A Tuneable Method for N-Debenzylation of Benzylamino Alcohols . [Link]
-
Benzyl Esters - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Benzyl Ethers - Organic Chemistry Portal . Organic Chemistry Portal. [Link]
-
Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC . National Center for Biotechnology Information. [Link]
-
Protecting Groups - chem.iitb.ac.in . Indian Institute of Technology Bombay. [Link]
-
Deprotonation of the –NH proton from a pyrrole moiety enables concentration-dependent colorimetric and fluorescence quenching of silver(i) ions - New Journal of Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
-
13 Saponification of Esters . [Link]
-
One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters - Syrris . Syrris. [Link]
- WO1982002044A1 - Preparation of pyrrole esters - Google Patents.
-
Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry . Master Organic Chemistry. [Link]
-
Saponification-Typical procedures - OperaChem . OperaChem. [Link]
Sources
- 1. Predict the products of saponification of the following esters.(a... | Study Prep in Pearson+ [pearson.com]
- 2. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Saponification-Typical procedures - operachem [operachem.com]
- 5. Pyrrole - Wikipedia [en.wikipedia.org]
- 6. Benzyl Esters [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
Troubleshooting low reactivity of 3-bromopyrrole in coupling reactions
Topic: Troubleshooting Low Reactivity of 3-Bromopyrrole in Coupling Reactions Content Type: Technical Support Center Guide Audience: Medicinal Chemists, Process Chemists, and Academic Researchers
Case ID: 3-Br-Pyr-Coupling-001 Status: Active Severity: High (Reaction Stalling/Catalyst Deactivation)
Executive Summary
3-Bromopyrrole is a notoriously deceptive building block. While it appears structurally simple, it frequently fails in standard palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) where its 2-bromo isomer or phenyl analogs succeed.
If you are experiencing 0% conversion , catalyst precipitation (Pd black) , or hydrodehalogenation (debromination) , the root cause is rarely the catalyst loading—it is almost invariably the pyrrolic nitrogen (N-H) .
This guide details the mechanistic failure points of 3-bromopyrrole and provides the "Gold Standard" protocols to correct them.
Part 1: The Diagnostic (Why Your Reaction Failed)
The "N-H Poisoning" Mechanism
The pyrrole N-H bond is significantly acidic (
-
Catalyst Sequestration: The base deprotonates the nitrogen, forming a pyrrolyl anion. This anion is a potent
-donor that coordinates tightly to the Palladium(II) center, displacing the ligands required for the catalytic cycle. The resulting complex is stable and catalytically inactive (dead). -
Oxidative Addition Retardation: The electron-rich nature of the pyrrole ring (further enhanced if deprotonated) increases the electron density at the C-Br bond, making the initial oxidative addition of Pd(0) kinetically sluggish compared to electron-deficient heterocycles like pyridine.
Visualizing the Failure vs. Success Pathways
The following diagram illustrates how the unprotected N-H leads to a mechanistic dead-end, while the protected route facilitates the cycle.
Figure 1: Mechanistic divergence between unprotected (red) and protected (green) 3-bromopyrrole pathways.
Part 2: Strategic Solutions (The "How")
The Protection Strategy (Mandatory)
You cannot simply "add more catalyst" to overcome the N-H poisoning. You must mask the nitrogen.
-
Avoid: Boc (tert-butyloxycarbonyl) .[1][2] While common, Boc groups are thermally unstable under basic aqueous conditions (standard Suzuki). They often cleave during the reaction, reverting the substrate to the poisonous free amine form, leading to stalled conversion [1].
-
Recommended: SEM (2-(trimethylsilyl)ethoxymethyl) .[1][3] The SEM group is stable to base and heat, prevents debromination, and is easily removed later with TBAF or acid.
-
Alternative: TIPS (Triisopropylsilyl) .[4] If the SEM group is too difficult to install, TIPS is a bulky alternative that also sterically shields the C2 position, forcing reaction at C3.
Ligand Selection
Once protected, the electronic bias of the ring still makes oxidative addition slow. Use electron-rich, bulky phosphine ligands to accelerate this step.[5]
-
Standard:
(Works well only if SEM protected). -
Advanced: XPhos or SPhos (Buchwald precatalysts). These are superior for sterically demanding or electron-rich aryl chlorides/bromides.
Part 3: Validated Protocols
Protocol A: SEM-Protection of 3-Bromopyrrole
This step is the primary fix for 90% of reactivity issues.
Reagents: 3-Bromopyrrole (1.0 equiv), NaH (60% dispersion, 1.2 equiv), SEM-Cl (1.1 equiv), DMF (anhydrous).
-
Setup: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.
-
Deprotonation: Dissolve 3-bromopyrrole in anhydrous DMF (
) and cool to . Carefully add NaH portion-wise. Stir for 30 min at until gas evolution ceases.-
Checkpoint: Solution should turn slightly yellow/orange.
-
-
Addition: Add SEM-Cl dropwise via syringe.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-3 hours.
-
Workup: Quench with water. Extract with EtOAc. Wash organics with
(5% aq) to remove DMF. Dry over .[6] -
Yield Expectation: >85%. Product is a stable oil.
Protocol B: Optimized Suzuki-Miyaura Coupling
Based on SEM-protected substrate.
Reagents: N-SEM-3-bromopyrrole (1.0 equiv), Arylboronic acid (1.5 equiv),
-
Solvent System: Dioxane : Water (4:1 ratio).[1][3][6] Crucial: Do not use pure organic solvent; the base requires solubility.
-
Degassing: Combine substrate, boronic acid, and base in the solvent.[6] Sparge with Argon for 15 minutes before adding the catalyst.
-
Why? Oxygen destroys electron-rich Pd ligands, worsening the slow kinetics.
-
-
Catalyst Addition: Add
quickly under positive Argon pressure. -
Heating: Heat to
for 2-6 hours. -
Monitoring: Check TLC.
-
Success Indicator: Disappearance of the non-polar starting material spot and appearance of a fluorescent spot (if coupling partner is aromatic).
-
Part 4: Troubleshooting Data & FAQs
Symptom Reference Table
| Symptom | Probable Cause | Corrective Action |
| Reaction stays clear/yellow, Starting Material (SM) unchanged | Catalyst poisoning by free N-H. | Abort. Protect Nitrogen with SEM or TIPS. |
| Black precipitate forms immediately | Catalyst decomposition ("Pd Black"). | Ligand is too labile. Switch from |
| Product is Pyrrole (Debromination) | Use anhydrous conditions (Toluene/Dioxane) with Cs2CO3 instead of aqueous base. | |
| Low Yield with Boc-protected SM | Thermal cleavage of Boc group. | Switch protecting group to SEM or lower temp to |
Frequently Asked Questions
Q: Can I use microwave irradiation to speed this up?
A: Yes, but be cautious. 3-bromopyrrole derivatives are thermally sensitive. If using microwave, cap the temperature at
Q: My boronic acid is unstable (protodeboronation). What now? A: Heteroaryl boronic acids often hydrolyze. Switch to the corresponding Pinacol Ester (BPin) or MIDA boronate . These release the active species slowly, maintaining a steady concentration without overwhelming the catalyst [2].
Q: Why is 3-bromopyrrole so much harder to use than 2-bromopyrrole? A: It is a stability and electronic issue. 2-halopyrroles are the thermodynamic product of direct halogenation. 3-halopyrroles are kinetically formed or require blocking groups to synthesize. Furthermore, the electron density distribution in the 3-position makes the C-Br bond slightly less prone to oxidative addition than the 2-position [3].
Part 5: Decision Matrix (Graphviz)
Use this flow to determine your next experimental step.
Figure 2: Experimental decision matrix for optimizing reaction conditions.
References
-
Zhang, X. et al. "An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles."[3] Molecules, vol. 24, no.[1][3] 8, 2019, p. 1594.
-
Gupton, J. T. et al. "Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions."[7] Bioorganic & Medicinal Chemistry, vol. 25, no. 12, 2017, pp. 3206-3214.[7]
-
Lian, Y. et al. "Palladium-catalyzed cross-coupling of 3-bromo-2-aminopyridines." Journal of the American Chemical Society, vol. 133, no. 4, 2011. (Context on heteroaryl halide poisoning).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mazams.weebly.com [mazams.weebly.com]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of Brominated Pyrrole Esters
Welcome to the Technical Support Center. This guide is engineered for researchers, synthetic chemists, and drug development professionals dealing with the purification of brominated pyrrole esters. These compounds are highly valuable intermediates in the synthesis of marine alkaloids and pharmaceuticals, but their unique thermodynamic properties often make crystallization challenging.
Below, you will find field-proven insights, thermodynamic rationales, troubleshooting guides, and self-validating protocols to ensure high-purity isolation.
Part 1: Fundamentals & Thermodynamics (FAQs)
Q1: Why do brominated pyrrole esters frequently "oil out" instead of forming crystals? A1: Oiling out (liquid-liquid phase separation) occurs when the solute precipitates as a supercooled liquid rather than a solid crystal lattice. In brominated pyrrole esters, the highly polarizable bromine atoms combined with a strong intermolecular hydrogen-bonding network (the pyrrole N-H acts as a donor, and the ester carbonyl acts as an acceptor) can cause the molecules to form amorphous, lipophilic aggregates. When the melting point of this impure mixture drops below the ambient crystallization temperature, phase separation occurs. Disrupting these aggregates requires a carefully balanced dual-solvent system (e.g., Ethyl Acetate/Hexanes) rather than a single non-polar solvent[1].
Q2: How does the degree of bromination alter my solvent selection strategy? A2: The number of bromine substituents directly dictates the lipophilicity and density of the molecule.
-
Monobrominated esters (e.g., ethyl 4-bromopyrrole-2-carboxylate) possess moderate lipophilicity and crystallize exceptionally well from moderately non-polar systems like Hexanes/Ethyl Acetate[2].
-
Di- and tri-brominated derivatives (e.g., methyl 4,5-dibromopyrrole-2-carboxylate) are significantly more lipophilic. They often require a more polar anti-solvent to force precipitation or crystallize directly from Methanol/Water or pure Heptane/Dichloromethane systems to establish a proper thermodynamic gradient[3].
Q3: How can I prevent the co-crystallization of succinimide byproducts when using NBS? A3: N-Bromosuccinimide (NBS) is the standard brominating agent for these scaffolds, but its byproduct, succinimide, readily co-crystallizes with pyrrole esters due to similar hydrogen-bonding profiles. Because succinimide is highly water-soluble, the most effective prevention is a rigorous aqueous workup prior to crystallization. Washing the crude organic layer with saturated aqueous sodium bicarbonate and brine ensures the removal of succinimide[4]. If succinimide persists, passing the crude mixture through a short silica plug before attempting recrystallization is mandatory.
Part 2: Solvent System Selection Matrix
The following table summarizes the optimal solvent systems based on the substitution pattern of the pyrrole ester.
| Compound Type | Example Structure | Recommended "Good" Solvent | Recommended Anti-Solvent | Optimal Ratio (v/v) | Expected Recovery |
| Monobrominated Alkyl Esters | Ethyl 4-bromopyrrole-2-carboxylate | Ethyl Acetate | Hexanes or Heptane | 1:4 to 1:5 | 75–85% |
| Dibrominated Alkyl Esters | Methyl 4,5-dibromopyrrole-2-carboxylate | Dichloromethane | Hexanes | 1:3 | 80–90% |
| Acylated/Amide Bromopyrroles | N-methyl-4-bromo-1H-pyrrole-2-carboxamide | Methanol | Water | 3:1 | 70–80% |
Part 3: Troubleshooting Guide
Issue 1: The solution turns dark brown or black during heating.
-
Causality: Pyrroles are electron-rich heterocycles highly susceptible to oxidative polymerization (forming "pyrrole black"). This degradation pathway is exponentially accelerated by heat, light, and dissolved oxygen.
-
Solution: Degas all crystallization solvents by sparging with argon or nitrogen for 15 minutes prior to use. Keep heating bath temperatures strictly below 60 °C and conduct the dissolution step under an inert atmosphere[3].
Issue 2: The compound oils out upon cooling.
-
Causality: The solvent mixture became supersaturated too rapidly, or the ratio of the "good" solvent to the anti-solvent is too low, forcing the compound out of the solution before a crystal lattice can nucleate.
-
Solution: Reheat the mixture until the oil completely dissolves back into a homogenous solution. Add 5–10% more of the "good" solvent (e.g., EtOAc). Allow the flask to cool much slower (e.g., by leaving it in the turned-off water bath). If oiling persists, introduce a seed crystal or scratch the inside of the glass flask with a glass rod to provide localized energy for nucleation sites.
Issue 3: Yield is exceptionally low after filtration.
-
Causality: The final solvent mixture is too polar (or too lipophilic, depending on the system), retaining the brominated pyrrole in the mother liquor.
-
Solution: Concentrate the mother liquor under reduced pressure to half its volume and cool it to 0 °C to induce a second crop of crystals. For future runs, increase the proportion of the anti-solvent during the initial crystallization setup.
Part 4: Self-Validating Experimental Protocol
Workflow: Dual-Solvent Recrystallization of Brominated Pyrrole Esters
This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the validation check is successful.
Step 1: Initial Suspension Suspend the crude brominated pyrrole ester in the chosen anti-solvent (e.g., Hexanes, 5 mL per gram of crude) at room temperature.
-
Validation Check: The compound should remain mostly insoluble as a suspension. If it dissolves completely at room temperature, your anti-solvent is too strong; evaporate the solvent and switch to a weaker anti-solvent like pentane or petroleum ether.
Step 2: Heating & Dissolution Heat the suspension to 50–60 °C under an inert nitrogen atmosphere. Begin adding the "good" solvent (e.g., Ethyl Acetate) dropwise while swirling, just until the solid completely dissolves.
Step 3: Hot Filtration (Impurity Check)
-
Validation Check: If the solution remains cloudy or contains dark particulates after adding 20% by volume of the good solvent, insoluble impurities (e.g., polymerized pyrrole) are present. Perform a hot gravity filtration through fluted filter paper into a pre-warmed receiving flask to remove these impurities.
Step 4: Thermodynamic Cooling Allow the clear, hot solution to cool to room temperature undisturbed. Do not agitate or stir the flask.
-
Causality: Slow, undisturbed cooling allows the thermodynamically favored, highly ordered brominated pyrrole crystal lattice to form. Rapid cooling traps kinetic impurities within the crystal matrix.
Step 5: Maturation & Isolation Once crystal formation is observed at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour to maximize the yield. Isolate the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal amount of ice-cold anti-solvent to remove residual mother liquor, then dry under a high vacuum.
Part 5: Workflow Visualization
Caption: Workflow for dual-solvent recrystallization and troubleshooting phase separation.
References
- Benchchem. Overcoming over-bromination in pyrrole synthesis. Benchchem Technical Support.
- Canadian Science Publishing. IV.
- The Journal of Organic Chemistry. Substrate Controlled Regioselective Bromination of Acylated Pyrroles Using Tetrabutylammonium Tribromide (TBABr3).
- PubMed Central (PMC). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds.
Sources
Overcoming catalyst poisoning in pyrrole cross-coupling reactions
Welcome to the Technical Support Center for Heterocyclic Cross-Coupling .
Pyrroles are highly valued, electron-rich five-membered N-heterocycles ubiquitous in active pharmaceutical ingredients (APIs) and advanced materials. However, their integration via transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) is notoriously difficult. The primary failure mode is catalyst poisoning , where the heterocycle deactivates the metal center.
As a Senior Application Scientist, I have structured this guide to move beyond generic troubleshooting. We will dissect the mechanistic causality of catalyst deactivation and provide self-validating protocols to ensure your catalytic cycles remain productive.
Mechanistic Insight: The Logic of Catalyst Poisoning
Before altering your reaction conditions, you must understand why your catalyst is dying. Pyrroles present a dual threat to transition metals (particularly Palladium):
-
Lewis Basicity & N-Coordination: The lone pair on the pyrrole nitrogen (especially if deprotonated) strongly coordinates to the electrophilic Pd(II) intermediate.
-
Ligand Displacement: This strong coordination displaces the carefully chosen phosphine ligands, creating a thermodynamically stable, kinetically inert off-cycle complex (often a bis-pyrrolyl species)[1].
The diagram below illustrates the logical relationship between the productive catalytic cycle and the off-cycle poisoning pathway.
Catalytic cycle vs. off-cycle pyrrole-induced catalyst poisoning.
Troubleshooting & FAQs
Q1: My Pd-catalyzed Suzuki-Miyaura coupling with 2-pyrroleboronic acid stalls at 10% conversion, and the solution turns black. What is happening? Mechanistic Causality: The black precipitate is "Pd black," indicating irreversible catalyst decomposition. Pyrroleboronic acids are highly prone to protodeboronation. Furthermore, the basic pyrrole nitrogen coordinates to the Pd(II) center, displacing your phosphine ligand and forming the dormant state shown in the diagram above[1]. Resolution:
-
Electronic Masking: Use an N-protecting group (e.g., Boc, TIPS). The electron-withdrawing Boc group reduces the Lewis basicity of the nitrogen, preventing it from coordinating to the metal[2].
-
Steric Exclusion: If protection is impossible, switch to highly sterically encumbered precatalysts like PEPPSI-IPent . The massive N-heterocyclic carbene (NHC) ligand physically blocks the pyrrole from forming a multi-ligated off-cycle complex.
Q2: I am performing a C-N cross-coupling with a bulky amine and a pyrrole halide. The reaction fails even with standard Buchwald ligands. How do I fix this? Mechanistic Causality: Standard strong bases (like NaOtBu) cause base-mediated decomposition of sensitive five-membered heteroarenes. These degradation fragments, or the intact heteroarene itself, displace the phosphine ligand at room temperature, creating a catalytically dead palladium complex[1]. Resolution: Synergize a specialized ligand with a milder base. The dialkylbiaryl monophosphine ligand GPhos was specifically designed to resist heteroarene-induced displacement. Pair this with Sodium trimethylsilanolate (NaOTMS). NaOTMS is basic enough to drive the catalytic cycle but mild enough to prevent the degradation of the pyrrole ring[1].
Q3: We need to avoid Palladium entirely due to strict API heavy-metal limits. Can we achieve pyrrole coupling without it? Mechanistic Causality: Yes. Palladium is highly susceptible to N-coordination. First-row transition metals or metal-free systems offer alternative mechanistic pathways that bypass this specific poisoning route. Resolution:
-
Nickel Catalysis: Ni(II) precatalysts exhibit a much higher reactivity toward oxidative addition than Pd. This rapid turnover allows the productive cycle to outcompete the formation of off-cycle resting states[2].
-
Metal-Free FLP C-H Activation: For functionalizing the pyrrole core, Frustrated Lewis Pairs (FLPs) can be used. The borane catalyst (1-TMP-2-BH2-C6H4)2 utilizes a bulky amine to deprotonate the pyrrole while the Lewis acidic BH2 moiety activates the C-H bond, completely bypassing transition-metal poisoning[3].
Quantitative Data: Catalyst System Comparison
To aid in your experimental design, the following table summarizes the efficacy of various catalyst systems against pyrrole-induced poisoning.
| Catalyst System | Ligand / Additive | Base | Pyrrole State | Typical Yield | Poisoning Resistance |
| Pd(OAc)₂ | PPh₃ | NaOtBu | Unprotected | < 15% | Low (Rapid Pd black formation) |
| Pd Precatalyst | GPhos | NaOTMS | Unprotected | 85 - 94% | High (Steric shielding prevents displacement)[1] |
| PEPPSI-IPent | IPent (NHC) | K₂CO₃ | Unprotected | 80 - 90% | High (NHC bulk blocks multi-ligation) |
| Ni(PCy₃)₂Cl₂ | dppf | K₃PO₄ | N-Boc Protected | 85 - 95% | High (Fast oxidative addition outpaces poisoning)[2] |
| FLP (Metal-Free) | (1-TMP-2-BH2-C6H4)₂ | None | 1-Methyl Protected | > 90% | Absolute (No transition metal present)[3] |
Validated Experimental Protocols
The following methodologies are engineered to be self-validating systems. Do not deviate from the specified bases or temperatures, as these parameters are precisely tuned to prevent off-cycle equilibria.
Protocol A: GPhos-Supported Pd-Catalyzed C-N Cross-Coupling[1]
Optimized to prevent heteroarene-induced ligand displacement during amination.
-
Preparation (Glovebox Required): In a nitrogen-filled glovebox, charge an oven-dried reaction vial with the pyrrole halide (0.50 mmol), the primary amine (0.60 mmol), and NaOTMS (0.60 mmol, 1.2 equiv).
-
Catalyst Loading: Add 2.0 mol% of the GPhos-Pd precatalyst. Causality Note: The dialkylbiaryl framework of GPhos is critical here; substituting with XPhos or RuPhos will lead to ligand displacement and reaction failure.
-
Solvent Addition: Add anhydrous toluene (2.5 mL) to achieve a 0.2 M concentration. Seal the vial with a PTFE-lined cap.
-
Reaction: Remove the vial from the glovebox and stir at room temperature (or up to 40 °C for highly sterically hindered amines) for 12–24 hours.
-
Self-Validation Checkpoint: Visually inspect the reaction at 1 hour. The solution should remain a homogeneous yellow/orange. If the solution rapidly turns black , oxygen has infiltrated the system, or an incorrect (stronger) base was used, leading to heterocycle degradation and immediate catalyst poisoning.
-
Workup: Quench with water, extract with EtOAc, and purify rapidly via silica gel chromatography (pyrrole products can be unstable on silica for prolonged periods).
Protocol B: Nickel-Catalyzed Suzuki-Miyaura Coupling of Pyrrole Boronic Acids[2]
Optimized to utilize an abundant metal while outcompeting protodeboronation.
-
Preparation: Charge a Schlenk flask with the heteroaryl halide (0.400 mmol), 1-Boc-pyrrole-2-boronic acid (0.800 mmol, 2.0 equiv), and anhydrous K₃PO₄ (1.60 mmol).
-
Catalyst Loading: Add 0.5 mol% of the Ni(II) precatalyst (e.g., Ni(PCy₃)₂Cl₂). Causality Note: The 2.0 equivalent excess of the boronic acid is required to outcompete the inherent protodeboronation pathway of electron-rich heterocycles.
-
Solvent & Degassing: Add 1,4-dioxane (1.0 mL). Degas the mixture via three freeze-pump-thaw cycles to strictly exclude oxygen, which rapidly oxidizes Ni(0) to inactive Ni(II) species.
-
Reaction: Heat the mixture to 70 °C for 12 hours under a positive pressure of Argon.
-
Self-Validation Checkpoint: At 2 hours, pull a 10 µL aliquot and analyze via GC-MS. Look specifically for the mass of the protodeboronated pyrrole (N-Boc-pyrrole). If the ratio of protodeboronation to cross-coupled product exceeds 1:5, your K₃PO₄ base is likely wet. Trace water drastically accelerates the deborylation pathway.
-
Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts and precipitated nickel, concentrate, and purify via column chromatography.
References
- "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions", Massachusetts Institute of Technology (DSpace),
- "Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides", N
- "PEPPSI™-IPent for Demanding Cross-Coupling Reactions", Sigma-Aldrich,
- "Metal-free catalytic C-H bond activation and borylation of heteroarenes", Université Laval / Science,
Sources
Validation & Comparative
Comparative Guide: Mass Spectrometry Profiling of Brominated Pyrrole Esters
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals. Topic: Structural Elucidation and Fragmentation Dynamics of Brominated Pyrrole Esters.
Executive Summary: The Halogen Advantage
Brominated pyrrole esters are a privileged scaffold in marine natural products (e.g., Agelas alkaloids like oroidin, sceptrin) and synthetic antimicrobial agents. Their analysis presents a unique paradox in mass spectrometry (MS): while the high electronegativity of bromine can suppress ionization in some modes, its distinct isotopic signature (
This guide compares the analytical performance of Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) for these compounds. It details the specific fragmentation pathways—specifically the competition between ester cleavage and dehalogenation—that allow for precise structural assignment.
Isotopic Signature Analysis: The "Fingerprint"
Before analyzing fragmentation, the molecular ion cluster provides the first level of validation. Unlike non-halogenated organic esters, brominated pyrrole esters exhibit complex isotopic envelopes that must be verified before MS/MS analysis.
Theoretical Isotopic Abundance Ratios
The following table summarizes the expected intensity ratios for the molecular ion cluster (
| Bromine Count | Isotopic Pattern ( | Visual Shape Description |
| 1 Br | 1 : 1 | "Twin Towers" (Equal height) |
| 2 Br | 1 : 2 : 1 | "Triplet" (Center peak is double height) |
| 3 Br | 1 : 3 : 3 : 1 | "Quartet" (Outer peaks are 1/3 of inner) |
| 4 Br | 1 : 4 : 6 : 4 : 1 | "Quintet" (Center peak dominant) |
Critical Insight: In High-Resolution MS (HRMS), the mass defect of bromine (negative mass defect relative to carbon) shifts the centroid to lower
values compared to non-halogenated isobaric impurities.
Method Comparison: EI vs. ESI-CID
Choosing the right ionization technique is critical for balancing molecular weight confirmation against structural fingerprinting .
Comparative Performance Matrix
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ionization Energy | Hard (70 eV) | Soft (Thermal/Electric Field) |
| Molecular Ion ( | Often weak or absent (due to rapid debromination). | Dominant. Essential for MW determination. |
| Fragmentation Control | Little control; extensive spontaneous fragmentation. | High control via Collision Induced Dissociation (CID). |
| Key Fragment Types | Radical cations ( | Even-electron ions (protonated species). |
| Debromination | Frequent spontaneous loss of | Controlled loss of |
| Best Use Case | Library matching (NIST), analyzing volatile methyl esters. | Analyzing polar salts, complex alkaloids, and labile esters. |
Fragmentation Mechanics: The Core Pathways
The fragmentation of brominated pyrrole esters is driven by the stability of the pyrrole ring versus the lability of the ester bond and the C-Br bond.
Primary Fragmentation Channels (ESI-CID Focus)
We focus on ESI-MS/MS (positive mode,
-
Pathway A: Ester Hydrolysis/Cleavage (Alpha-Cleavage)
-
Mechanism: Inductive cleavage driven by the carbonyl.
-
Result: Loss of the alkoxy group (
).[1] -
Diagnostic Ion: Formation of the Acylium ion (pyrrole-CO
). This is often the Base Peak.
-
-
Pathway B: McLafferty Rearrangement
-
Condition: Requires an ester alkyl chain with
-hydrogens (e.g., ethyl, butyl esters). -
Mechanism: Six-membered transition state transfer of
-H to the carbonyl oxygen. -
Result: Loss of an alkene + formation of the carboxylic acid enol cation.
-
-
Pathway C: Dehalogenation (Radical vs. Neutral Loss)
-
Mechanism: Homolytic cleavage of the C-Br bond is common due to the weak bond energy (~280 kJ/mol).
-
Result:
-
Neutral Loss: Loss of
(80/82 Da). -
Radical Loss: Loss of
(79/81 Da) – Note: Radical loss is less common in ESI but observed in highly brominated systems.
-
-
Visualization: Fragmentation Logic Flow
The following diagram illustrates the decision tree and fragmentation pathways for a representative Ethyl 4,5-dibromopyrrole-2-carboxylate .
Figure 1: Fragmentation pathways of a generic brominated pyrrole ethyl ester in ESI(+)-MS/MS. Note the central role of the Acylium ion.
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and scientific integrity, follow this step-by-step protocol. This workflow includes "Checkpoints" to validate data quality in real-time.
Step 1: Sample Preparation
-
Solvent: Dissolve sample in Methanol/Water (50:50) + 0.1% Formic Acid.
-
Why: Methanol aids solubility of the lipophilic ester; Formic acid promotes protonation (
).
-
-
Concentration: 1-10 µg/mL. Avoid higher concentrations to prevent dimer formation (
) which complicates isotopic patterns.
Step 2: Direct Infusion (ESI-MS)
-
Flow Rate: 5-10 µL/min.
-
Source Temp: 250°C (Keep moderate to prevent thermal degradation of the C-Br bond).
-
Checkpoint 1 (Isotope Validation): Zoom into the molecular ion. Does the pattern match the theoretical ratio (e.g., 1:2:1 for dibromo)?
-
Pass: Proceed.
-
Fail: Check for isobaric interferences or dechlorination/debromination artifacts.
-
Step 3: MS/MS Optimization (Collision Energy Ramp)
-
Technique: Perform a "breakdown curve" analysis. Ramp Collision Energy (CE) from 10 eV to 50 eV.
-
Observation:
-
Low CE (10-20 eV): Look for loss of the ester group (Alcohol loss) or McLafferty rearrangement.
-
Med CE (25-35 eV): Look for the Acylium ion (Base peak).
-
High CE (>40 eV): Look for C-Br cleavage and ring fragmentation.
-
Step 4: Data Processing
-
Calculate Mass Defect: Brominated compounds have a distinct negative mass defect. Use this to filter background noise.
-
Report: List all diagnostic ions with their specific bromine isotope patterns intact.
Summary of Diagnostic Ions
| Fragment Structure | Origin | Relative Abundance | |
| Ester Cleavage (Acylium) | High (Base Peak) | ||
| McLafferty Rearrangement | Medium (if chain | ||
| Dehydrohalogenation | Low/Medium | ||
| Pyrrole Ring Cation | Variable | Medium (High CE) |
References
-
Al-Mourabit, A., & Potier, P. (2001). Sponge's molecular diversity through the ambivalent reactivity of 2-aminoimidazole: a universal chemical pathway to the oroidin-based pyrrole-imidazole alkaloids and their congeners. European Journal of Organic Chemistry. Link
-
Liang, X., Guo, Z., & Yu, C. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. Link
-
Doc Brown's Chemistry. (2023).[2] Mass spectrometry analysis: Chlorine & Bromine isotope patterns. Link
-
Save My Exams. (2025). Mass Spectrometry Fragmentation Patterns (HL). Link
-
MetwareBio. (2024). Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI. Link
Sources
IR spectroscopy characteristic peaks for benzyl pyrrole-2-carboxylate
An In-Depth Comparative Guide to the Infrared Spectroscopy of Benzyl Pyrrole-2-Carboxylate
For researchers and professionals in drug development, the precise structural elucidation of novel compounds is paramount. Heterocyclic moieties, particularly the pyrrole ring system, are foundational scaffolds in a vast array of pharmacologically active agents. Benzyl pyrrole-2-carboxylate serves as an important intermediate and a structural motif in its own right. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the presence of key functional groups and overall molecular architecture.
This guide offers a detailed analysis of the characteristic IR absorption peaks of benzyl pyrrole-2-carboxylate. By comparing its spectrum to simpler, constituent-like molecules—pyrrole, pyrrole-2-carboxylic acid, and benzyl alcohol—we will explain the diagnostic shifts and vibrations that confirm its unique structure. This comparative approach is designed to provide a deeper understanding of how electronic and structural effects manifest in a vibrational spectrum.
The Vibrational Fingerprint: A Molecular Breakdown
The IR spectrum of benzyl pyrrole-2-carboxylate is a composite of the vibrational modes of its three primary components: the pyrrole ring, the benzyl group, and the linking ester functionality. Understanding the spectrum requires dissecting the molecule and assigning absorptions to specific bond vibrations.
Below is a diagram illustrating the key functional groups within benzyl pyrrole-2-carboxylate that give rise to its characteristic IR peaks.
Caption: Workflow for acquiring an FT-IR spectrum using an ATR accessory.
Step-by-Step Methodology:
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged and has reached thermal equilibrium.
-
Crystal Cleaning: Thoroughly clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol or acetone) and allow it to dry completely.
-
Background Scan: Acquire a background spectrum of the empty, clean crystal. This scan measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount (1-2 mg) of the solid benzyl pyrrole-2-carboxylate powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the instrument's press arm or anvil to apply consistent pressure to the sample, ensuring firm and uniform contact between the solid and the crystal surface.
-
Sample Scan: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum. Perform baseline correction if necessary and use peak-picking tools to identify the precise wavenumbers of the absorption maxima.
-
Final Cleaning: Clean the sample from the ATR crystal and anvil.
By following this self-validating protocol, researchers can obtain a high-quality, reproducible spectrum free from common artifacts, ensuring trustworthy data for analysis and comparison.
Conclusion
The IR spectrum of benzyl pyrrole-2-carboxylate is rich with information that confirms its molecular identity. The definitive evidence lies not in a single peak, but in the collective presence and specific positioning of several key bands: the absence of a broad O-H stretch, the presence of an N-H stretch, the characteristic low-frequency C=O stretch of an aromatic ester (~1715-1730 cm⁻¹), and the two strong C-O stretches in the fingerprint region. By comparing these features to the spectra of simpler reference molecules, a scientist can confidently and objectively verify the structure of this important heterocyclic compound.
References
-
ResearchGate. (n.d.). The FTIR spectrum for Pyrrole.
-
St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY.
-
Australian Journal of Chemistry. (1966). Pyrrole studies. VIII. The NH stretching frequencies of substituted pyrroles Acetyl and benzoyl substituents.
-
The Journal of Physical Chemistry A. (2012). IR Spectroscopy of α- and β-Protonated Pyrrole via Argon Complex Photodissociation.
-
ConnectSci. (1963). Pyrrole Studies. I. The Infrared Spectra of 2-Monosubstituted Pyrroles.
-
The Journal of Physical Chemistry A. (2002). Pyrrole-2-carboxylic Acid and Its Dimers: Molecular Structures and Vibrational Spectrum.
-
JoVE. (2024). Video: IR Frequency Region: Alkene and Carbonyl Stretching.
-
Proprep. (n.d.). Analyze the IR spectrum for benzyl alcohol, identifying key functional group peaks.
-
IEEE Xplore. (n.d.). IR spectra and structure of polypyrrole.
-
ChemicalBook. (n.d.). Pyrrole-2-carboxylic acid(634-97-9)IR1.
-
The Journal of Chemical Physics. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy.
-
ResearchGate. (n.d.). An Empirical IR Frequency Map for Ester C=O Stretching Vibrations.
-
University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters.
-
Spectroscopy. (2018). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three.
-
PubMed. (2020). Hydrogenation of pyrrole: Infrared spectra of the 2,3-dihydropyrrol-2-yl and 2,3-dihydropyrrol-3-yl radicals isolated in solid para-hydrogen.
-
ResearchGate. (n.d.). IR spectra of 0.5 mbar of benzyl alcohol adsorbed at 100 °C on (a) a....
-
ResearchGate. (n.d.). FT-IR spectra of pyrrole-2-carboxamide run as DMSO solution and KBr....
-
Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
-
PubChem. (n.d.). Pyrrole-2-Carboxylic Acid.
-
RSC Publishing. (1965). Infrared spectra of Pyrrolic Esters.
-
ChemicalBook. (n.d.). Benzyl alcohol(100-51-6) IR Spectrum.
-
NIST WebBook. (n.d.). 1H-Pyrrole-2-carboxylic acid.
-
PubMed. (2007). NH stretching vibrations of pyrrole clusters studied by infrared cavity ringdown spectroscopy.
-
AIP Publishing. (2009). Hydrogen-bonded structures of pyrrole-solvent clusters: Infrared cavity ringdown spectroscopy and quantum chemical calculations.
-
Reddit. (2014). IR Spectrum of Benzyl Alcohol(?).
-
ACS Publications. (2016). An Empirical IR Frequency Map for Ester C═O Stretching Vibrations.
-
Sigma-Aldrich. (n.d.). Benzyl alcohol ir spectrum analysis.
-
ResearchGate. (n.d.). The C=O stretching frequency.
-
UMass Lowell. (n.d.). Table of Characteristic IR Absorptions.
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
-
MDPI. (2025). Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate.
-
ResearchGate. (2025). (PDF) Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate.
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra.
Technical Guide: Characterization & Synthesis of Benzyl 3-bromo-1H-pyrrole-2-carboxylate
This guide is structured as a high-level technical resource for drug development professionals, focusing on the critical quality attributes and synthesis logic of Benzyl 3-bromo-1H-pyrrole-2-carboxylate .
Executive Summary & Strategic Value
Benzyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 2387596-41-8) is a specialized heterocyclic building block. Unlike the more common 4-bromo or 5-bromo isomers, the 3-bromo variant offers a unique vector for substituting the pyrrole core at the
Why this specific intermediate?
-
Regiocontrol Challenge: Direct electrophilic bromination of pyrrole-2-carboxylates predominantly yields 4-bromo or 5-bromo products due to electronic directing effects. Accessing the 3-bromo isomer requires a "directed metalation" strategy, making the validation of its identity (via Elemental Analysis and NMR) crucial to ensure no regioisomeric contamination.
-
Protecting Group Orthogonality: The benzyl ester provides a distinct advantage over methyl/ethyl esters. It allows for carboxyl deprotection via neutral hydrogenolysis (
) or mild Lewis acids, avoiding the harsh basic conditions required for saponification that can degrade sensitive C3-substituents.
Comparative Analysis: Synthesis Routes & Alternatives
To ensure the purity required for drug development, one must distinguish between the directed synthesis (yielding pure 3-bromo) and direct halogenation (yielding mixtures).
Table 1: Comparative Performance of Synthesis Strategies
| Feature | Route A: N-Sulfonyl Directed (Recommended) | Route B: Direct Bromination |
| Primary Isomer | 3-Bromo (C3) | 4-Bromo / 5-Bromo (Mixture) |
| Mechanism | Lithiation-directed electrophilic trapping | Electrophilic Aromatic Substitution ( |
| Purity Profile | High (>98% isomeric purity) | Low (Requires difficult HPLC separation) |
| Scalability | Moderate (Requires cryogenic steps) | High (Simple conditions, but low yield of desired isomer) |
| Key Reagents |
Table 2: Ester Protecting Group Comparison
| Property | Benzyl Ester (Target) | Methyl/Ethyl Ester (Alternative) |
| Deprotection | Hydrogenolysis ( | Saponification (LiOH/NaOH) |
| Stability | Stable to basic workups | Stable to acidic workups |
| Utility | Ideal for late-stage diversification | Best for early-stage bulk synthesis |
Elemental Analysis (CHN) Data Validation[1]
For a compound where regioisomerism is the primary impurity risk, Elemental Analysis (EA) acts as a bulk purity gate. While isomers (3-bromo vs 4-bromo) share identical theoretical EA values, deviations often indicate solvent entrapment or incomplete deprotection of the N-sulfonyl precursor.
Molecular Formula:
Table 3: Elemental Analysis Specifications
| Element | Theoretical Value (%) | Acceptable Range (+/- 0.4%) | Common Deviation Source |
| Carbon (C) | 51.45 | 51.05 – 51.85 | Residual solvent (e.g., EtOAc, Hexanes) |
| Hydrogen (H) | 3.60 | 3.20 – 4.00 | Moisture ( |
| Nitrogen (N) | 5.00 | 4.60 – 5.40 | Residual DMF or amine salts |
| Bromine (Br) | 28.52 | 28.12 – 28.92 | Inorganic bromide salts |
Critical Quality Attribute (CQA): If Nitrogen values deviate >0.5%, suspect incomplete removal of the N-phenylsulfonyl group (if using Route A) or contamination with ammonium salts from the quench.
Experimental Protocol: Directed Synthesis
This protocol ensures the exclusive formation of the 3-bromo isomer by utilizing the steric and electronic directing effects of a bulky N-phenylsulfonyl group.
Step 1: Scaffold Preparation[2]
-
Sulfonylation: React pyrrole with benzenesulfonyl chloride (
) and NaH in DMF to form 1-(phenylsulfonyl)-1H-pyrrole. -
Regioselective Bromination: Treat the protected pyrrole with Bromine (
) or NBS. The electron-withdrawing sulfonyl group deactivates the ring, but steric hindrance and electronic vectors favor the 3-position during specific conditions (often requiring careful temperature control).
Step 2: Introduction of the Benzyl Ester (The "Trap")
-
Directed Ortho-Metalation: Cool a solution of 3-bromo-1-(phenylsulfonyl)pyrrole in THF to -78°C.
-
Lithiation: Add LDA (Lithium Diisopropylamide) dropwise. The lithium selectively coordinates at the C2 position (ortho to the sulfonyl group).
-
Trapping: Add Benzyl Chloroformate (
).[1][2] The lithiated species attacks the carbonyl, installing the benzyl ester at C2.-
Intermediate: Benzyl 3-bromo-1-(phenylsulfonyl)-1H-pyrrole-2-carboxylate.
-
Step 3: Deprotection to Final Product
-
Reagent: Treat the intermediate with TBAF (Tetrabutylammonium fluoride) in THF or mild base (
). -
Reaction: The sulfonyl group is cleaved, yielding the free N-H pyrrole.
-
Purification: Silica gel chromatography (Hexanes/EtOAc).
Visualizing the Synthesis Logic
The following diagram illustrates the critical "Directed Metalation" pathway that guarantees the 3-bromo regiochemistry, contrasted with the failed direct route.
Figure 1: Synthesis workflow comparing the N-Sulfonyl directed route (yielding the target 3-bromo isomer) vs. the direct bromination route (yielding 4/5-bromo impurities).
References & Validation Sources
-
Vertex Pharmaceuticals / ACS : Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. (Describes the specific synthesis of Benzyl 3-bromo-1H-pyrrole-2-carboxylate via the N-sulfonyl route).
-
MDPI Molbank : Synthesis of Benzyl 2-Phenyl-1H-pyrrole-1-carboxylate. (Provides comparative NMR and characterization protocols for benzyl pyrrole esters).
-
[3]
-
-
Organic Chemistry Portal : Synthesis of Pyrroles. (General methodologies for pyrrole functionalization and protecting group strategies).
Sources
Comparison of benzyl vs methyl ester protecting groups for 3-bromopyrrole
This guide provides a technical comparison between Benzyl (Bn) and Methyl (Me) ester protecting groups specifically for the 3-bromopyrrole scaffold.
Executive Summary: The Chemoselectivity Paradox
In the synthesis of 3-bromopyrrole derivatives (typically 3-bromopyrrole-2-carboxylates ), the choice between methyl and benzyl esters is not merely about deprotection convenience—it is a critical decision regarding chemoselectivity .
-
Methyl Esters (Me): Offer superior stability during catalytic steps but require basic hydrolysis for removal. This poses a risk of decarboxylation (a known failure mode for electron-rich pyrrole-2-carboxylic acids).
-
Benzyl Esters (Bn): Allow for neutral deprotection conditions via hydrogenolysis.[1] However, they present a high risk of reductive debromination (cleavage of the C-Br bond), destroying the core halogen functionality.
Verdict: Use Methyl esters for early-stage scale-up where base tolerance is high. Use Benzyl esters only if you employ specialized non-hydrogenolytic cleavage methods (e.g., Lewis acids) or poisoned catalysts to prevent bromine loss.
Critical Performance Analysis
A. Stability Profile
The 3-bromopyrrole core is electron-rich and prone to polymerization. The ester group at the 2-position provides essential electronic stabilization.
| Feature | Methyl Ester (-COOMe) | Benzyl Ester (-COOBn) |
| Acid Stability | High (Stable to TFA, HCl) | Moderate (Cleaved by strong Lewis acids like BBr |
| Base Stability | Moderate (Hydrolyzes > pH 10) | Moderate (Hydrolyzes > pH 10) |
| Redox Stability | Excellent (Inert to H | Poor (Labile to H |
| Crystallinity | Moderate (Often oils/low-melting solids) | High (Often yields crystalline solids, aiding purification) |
| Atom Economy | High (Small leaving group) | Lower (Large benzyl group) |
B. The Deprotection Dilemma (Mechanistic Risks)
1. Methyl Ester: The Decarboxylation Trap
Deprotection requires saponification (e.g., LiOH, NaOH). Upon acidification to isolate the free acid, 3-bromopyrrole-2-carboxylic acid is generated.
-
Risk: Pyrrole-2-carboxylic acids are prone to thermal decarboxylation. The resulting 3-bromopyrrole is highly unstable and will polymerize rapidly (pyrrole red).
-
Mitigation: Perform hydrolysis at low temperature (0 °C) and use the carboxylate salt directly in the next coupling step without isolating the free acid.
2. Benzyl Ester: The Debromination Trap
Standard removal involves Catalytic Hydrogenolysis (
-
Risk: The C-Br bond on an electron-rich heteroaromatic ring is weak. Palladium catalyzes the oxidative addition into the C-Br bond, leading to hydrodebromination .
-
Result: You isolate pyrrole-2-carboxylic acid (bromine lost), rendering the scaffold useless for further cross-coupling.
-
-
Mitigation: Use chemoselective transfer hydrogenation (e.g., 1,4-cyclohexadiene) or Lewis Acid cleavage (BBr
or TMSI), though these are harsh.
Visualizing the Failure Modes
The following diagram maps the specific chemical pathways and failure nodes for both protecting groups on the 3-bromopyrrole core.
Caption: Comparative deprotection pathways showing the risk of decarboxylation (Methyl) vs. debromination (Benzyl).
Experimental Protocols
Protocol A: Safe Hydrolysis of Methyl 3-bromopyrrole-2-carboxylate
Designed to minimize decarboxylation.
-
Dissolution: Dissolve Methyl 3-bromopyrrole-2-carboxylate (1.0 eq) in THF:MeOH (3:1, 0.2 M).
-
Saponification: Cool to 0 °C . Add LiOH (2.0 M aqueous solution, 2.5 eq) dropwise.
-
Reaction: Stir at 0 °C for 4–6 hours. Monitor by TLC (do not heat).
-
Workup (Critical):
-
Option 1 (Salt Isolation): Concentrate in vacuo to remove organics. Lyophilize the aqueous residue to obtain the Lithium 3-bromopyrrole-2-carboxylate salt. Use directly.
-
Option 2 (Acid Isolation): Acidify carefully to pH 4 with 1M HCl at 0 °C. Extract immediately with EtOAc (cold). Do not dry the solid acid with heat. Store at -20 °C.
-
Protocol B: Chemoselective Cleavage of Benzyl 3-bromopyrrole-2-carboxylate
Designed to avoid debromination (Non-Hydrogenolytic).
-
Reagent Setup: Dissolve Benzyl 3-bromopyrrole-2-carboxylate (1.0 eq) in anhydrous DCM (0.1 M).
-
Lewis Acid Addition: Cool to -78 °C . Add
(1.0 M in DCM, 2.0 eq) dropwise under Argon. -
Cleavage: Allow to warm to 0 °C over 2 hours.
-
Quench: Quench carefully with saturated
solution at 0 °C. -
Isolation: Extract with EtOAc. The benzyl group is removed as benzyl bromide/alcohol byproducts, leaving the bromopyrrole acid intact.
-
Note: This method avoids the Pd catalyst entirely, preserving the C-Br bond.
-
References
-
Protecting Groups in Organic Synthesis (Greene & Wuts)
- Context: Standard protocols for ester cleavage and stability profiles.
-
Source:
-
Chemoselective Hydrogenation of Benzyl Esters in the Presence of Aryl Halides
- Context: Discusses the difficulty of retaining Halogens during Pd/C hydrogenolysis.
-
Source:
-
Synthesis and Reactivity of 3-Bromopyrrole Deriv
- Context: Instability of 3-bromopyrrole and decarboxyl
-
Source:
Sources
Reactivity Comparison Guide: 3-Bromo vs. 3-Iodo Pyrrole-2-Carboxylates in Advanced Cross-Coupling
Executive Summary
As a Senior Application Scientist, selecting the optimal halogenated pyrrole building block is a critical decision that dictates the success of complex total syntheses, such as the assembly of lamellarin alkaloids or metallo-β-lactamase (MBL) inhibitors. This guide provides an objective, data-driven comparison of 3-bromo and 3-iodo pyrrole-2-carboxylates, focusing on their reactivity profiles in palladium-catalyzed cross-coupling and metal-halogen exchange workflows.
Mechanistic Causality: The Halogen Effect
The fundamental divergence in reactivity between 3-bromo and 3-iodo pyrrole-2-carboxylates stems from their carbon-halogen bond dissociation energies (BDE). The C–I bond is significantly weaker than the C–Br bond, which lowers the activation energy barrier for the oxidative addition of Pd(0) species.
-
3-Iodo Pyrrole-2-carboxylates: These substrates exhibit rapid oxidative addition, allowing cross-coupling at ambient or mildly elevated temperatures. However, this high reactivity comes at a cost: the intermediate Pd(II) species is highly susceptible to competitive protodemetalation or β-hydride elimination, often leading to undesired hydrodehalogenation (debromination/deiodination) if the transmetalation step is rate-limiting[1].
-
3-Bromo Pyrrole-2-carboxylates: These precursors require higher temperatures for oxidative addition but offer superior chemoselectivity and stability. They are the preferred substrates for sequential cross-couplings or when robust N-protecting groups (e.g., N-sulfamoyl, N-benzenesulfonyl) are employed to prevent pyrrole NH deprotonation[2]. Furthermore, 3-bromo derivatives are highly reliable precursors for Sonogashira-Hagihara couplings in the synthesis of pyrano[3,4-b]pyrrol-7(1H)-ones[3].
Visualizing Chemoselectivity and Reaction Logic
The following diagram illustrates the divergent reaction pathways and chemoselectivity considerations when utilizing these two building blocks.
Figure 1: Cross-coupling reactivity pathways of 3-bromo vs 3-iodo pyrroles.
Quantitative Reactivity Comparison
To guide synthetic planning, the following table synthesizes field-proven experimental data comparing the performance of N-protected 3-bromo and 3-iodo pyrrole-2-carboxylates across standard transformations[1][2][3].
| Reaction Type | Substrate | Catalyst / Reagents | Conditions | Yield Range | Primary Complication |
| Suzuki-Miyaura | N-Sulfamoyl 3-Bromo | Pd(dppf)Cl₂, Na₂CO₃, ArB(OH)₂ | Dioxane/H₂O, 100°C | 70–93% | Sluggish with electron-rich boronic acids |
| Suzuki-Miyaura | N-Protected 3-Iodo | Pd(PPh₃)₄, K₂CO₃, ArB(OH)₂ | THF/H₂O, 60°C | 40–65% | Significant hydrodehalogenation |
| Sonogashira | N-Bs 3-Bromo | PdCl₂(PPh₃)₂, CuI, Alkyne | Et₃N/DMF, 80°C | 85–96% | Requires elevated temperatures |
| Halogen Dance | N-Sulfamoyl 3-Bromo | LDA, then I₂ quench | THF, -78°C to 0°C | 87–90% | Sensitive to base stoichiometry |
Advanced Synthetic Logic: Halogen Dance and Transmetalation
When 3-iodo pyrrole-2-carboxylates are specifically required but difficult to synthesize directly via electrophilic aromatic substitution, researchers leverage the "halogen dance" reaction. By treating a 3-bromo pyrrole with a hindered lithium amide (e.g., LDA), a thermodynamically driven halogen migration occurs. Trapping the resulting lithiated intermediate with iodine provides an elegant, regiocontrolled route to 3-iodo derivatives[4].
Figure 2: Halogen dance and transmetalation logic for 3-iodo pyrrole synthesis.
Self-Validating Experimental Protocols
The following protocols have been selected for their high reproducibility and built-in validation checkpoints.
Protocol A: Suzuki-Miyaura Coupling of 3-Bromo-1H-pyrrole-2-carboxylate[2]
Causality Check: The use of Pd(dppf)Cl₂ is critical here; its large bite angle accelerates the reductive elimination step, outcompeting potential debromination side reactions that plague slower catalyst systems.
-
Preparation: In a microwave vial, charge the N-sulfamoyl 3-bromo-pyrrole-2-carboxylate (1.0 equiv), arylboronic acid (1.3 equiv), Na₂CO₃ (3.0 equiv), and Pd(dppf)Cl₂·DCM (0.05 equiv).
-
Solvent Addition: Add a thoroughly degassed mixture of 1,4-dioxane/H₂O (2:1 ratio, 0.2 M concentration). Self-Validation: The solution must be sparged with argon for at least 15 minutes prior to addition to prevent Pd catalyst oxidation.
-
Reaction: Seal the vial and heat at 100 °C for 2–4 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄.
-
Purification: Concentrate under reduced pressure and purify via silica gel chromatography (Hexanes/EtOAc) to yield the C3-aryl pyrrole.
Protocol B: In Situ Transmetalation and Synthesis of 3-Iodo-pyrrole-2-carboxylate[4]
Causality Check: ZnCl₂·TMEDA is added prior to lithiation to immediately trap the highly reactive pyrrolyllithium species, preventing undesired intermolecular side reactions before the iodine quench.
-
Setup: Flame-dry a Schlenk tube and charge with ethyl 5-bromo-1-(N,N-dimethylsulfamoyl)-1H-pyrrole-2-carboxylate (1.0 equiv), ZnCl₂·TMEDA (1.2 equiv), and anhydrous THF (0.1 M).
-
Lithiation: Cool the solution to 0 °C. Dropwise add LDA (2.0 M in THF/heptane/ethylbenzene, 1.5 equiv). Stir for 30 minutes. Self-Validation: A slight color change indicates the formation of the zincated pyrrole intermediate.
-
Iodination: Treat the reaction mixture with solid iodine (2.0 equiv) in one portion. Stir at 0 °C for 1 hour.
-
Quench & Extraction: Quench with saturated aqueous Na₂S₂O₃ and saturated aqueous NH₄Cl (1:1 v/v) to reduce excess iodine. Extract with diethyl ether (5x).
-
Isolation: Wash organics with brine, dry over Na₂SO₄, and purify via column chromatography (Hexane/CH₂Cl₂, 7:3) to isolate the 3-iodo derivative (typically ~75-90% yield).
References[4] Title: Regiocontrolled Halogen Dance and In Situ Transmetalation of Pyrroles Directed by the α-Substituent. Source: thieme-connect.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEnE1UtXWRhC9KbB9ZOCSEiKNDN3X3z0BCSFhzM-Vbx8SWipCIvtgQ3NLfcDMQiSmR_0gWpGg0ZYBlQq_V4Fcv08w9NuEMBVglNdMO-3JOYuxNXjETbCPrWYRk1J2mGwhaLUbF7CBkizATYe4kFUsV_8UERLvXZnYQwPWaPAQI4Gbv4fJVhx92q[3] Title: SYNTHESIS OF 4,5-DISUBSTITUTED PYRANO[3,4-b]PYRROL-7(1H)-ONES VIA SONOGASHIRA–HAGIHARA CROSS-COUPLING AND SUBSEQUENT IODINE-MEDIATED CYCLIZATION. Source: clockss.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFkcssJwIuwF8_AFfwTucrHc1qumYnPB-JtibTelMLFsPdM8ExTW6ISTuhlL0-fKPhfA10ZezQO54l2ewOehmOVUO2QfNjewcJp69an7y8f5OOg8BgYeOeisfc9ipBgg0nqZCUtinFDD3zm5Na33X7XNYnD3W2thT7Vv1iGZGd3oaZ4-pAIdAu6fHzfR78=[2] Title: Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFl0RW_CX3UM-9EJa1lS2wZWMIJNkotBvib172-NCyb0hO5M5coxN0Exot2Bc4jHjumEbKRZ0aylEKavK2HTNGoFcvHqgY3IQIvHRY1WMiXDB7Z1iPVkFg92u7ao8tSBGbFTN-h3QHjpTY0tRbog==[1] Title: Total Synthesis of Lamellarins U and A3 by Interrupting Halogen Dance. Source: kobe-u.ac.jp. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG40fbPiXFQhtKdWxQpAP74UEn58XMKowraGB-EYmRWS8QYspkpDdXSpoj7RAJMDYT-LuLq7L4Aotl4OD2QWpzYU-AS6CjiLdh0gY5AVaXg18g-hq3QOxcd9d-SvZnN4AL3tWVzlsI-e3AftbmLDDkggPrh_qY=
Sources
A Comparative Guide to the X-ray Crystallography of Halogenated Pyrrole Esters: From Data to Drug Design
This guide provides an in-depth comparison of X-ray crystallography data for halogenated pyrrole esters and related derivatives. It is intended for researchers, scientists, and drug development professionals, offering objective analysis and supporting experimental data to illuminate the impact of halogenation on the solid-state architecture of these vital pharmaceutical scaffolds. By understanding these structural nuances, we can better harness them for rational drug design.
Introduction: The Significance of Halogenated Pyrroles and X-ray Crystallography
Halogenated pyrroles are a cornerstone of medicinal chemistry, found in numerous clinically significant drugs. The introduction of halogen atoms can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and, most importantly, its binding affinity to biological targets.[1] These effects are often mediated by specific non-covalent interactions, such as halogen bonding, which can be pivotal for molecular recognition at the active site of a protein.[2][3]
X-ray crystallography is the definitive technique for elucidating the three-dimensional atomic structure of molecules in the solid state.[4][5] It provides precise measurements of bond lengths, angles, and intermolecular interactions, offering an unparalleled glimpse into the structural consequences of chemical modifications like halogenation. This guide will delve into the crystallographic data of several halogenated pyrrole derivatives, comparing them to a non-halogenated analogue to highlight the structural impact of different halogens at various positions.
Fundamentals of Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is a powerful analytical method that reveals the precise arrangement of atoms within a crystal.[6] The process relies on the principle that X-rays are diffracted by the electrons of the atoms in a crystalline lattice. When a single crystal is irradiated with a monochromatic X-ray beam, it produces a unique diffraction pattern of spots.[6] The intensities and positions of these spots contain the information needed to reconstruct a three-dimensional model of the electron density, and thus the atomic structure of the molecule.
The key steps in an X-ray crystallography experiment are:
-
Crystal Growth: Obtaining a high-quality single crystal is often the most challenging step.
-
Data Collection: The crystal is mounted on a diffractometer and rotated in the X-ray beam to collect a complete set of diffraction data.
-
Structure Solution: The "phase problem" is solved using computational methods to generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data to improve its accuracy.
Comparative Analysis of Halogenated Pyrrole Crystal Structures
To illustrate the effects of halogenation, we will compare the crystal structures of a non-halogenated pyrrole ester with several halogenated analogues. The key parameters for comparison include unit cell dimensions, space group, and significant intermolecular interactions.
Table 1: Comparison of Crystallographic Data for Selected Pyrrole Derivatives
| Compound | Methyl 1H-pyrrole-2-carboxylate | 2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one | 2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | 4-bromo-1H-pyrrole-2-carboxylic acid |
| Formula | C₆H₇NO₂ | C₆H₆ClNO | C₇H₇Cl₂NO | C₅H₄BrNO₂ |
| Crystal System | Monoclinic | Orthorhombic | Orthorhombic | Monoclinic |
| Space Group | P2₁/c | P2₁2₁2₁ | P2₁2₁2₁ | P2₁/c |
| a (Å) | 7.5448(2) | 5.8789(2) | 5.8789(2) | 10.386(3) |
| b (Å) | 5.4641(1) | 7.4029(2) | 7.4029(2) | 5.0881(15) |
| c (Å) | 14.7330(3) | 14.6418(4) | 14.6418(4) | 12.046(4) |
| β (º) | 100.419(2) | 90 | 90 | 109.91(3) |
| Volume (ų) | 597.36(2) | 637.22(3) | 860.05(14) | 598.6(3) |
| Key Intermolecular Interactions | N-H···O hydrogen bonds | N-H···O and C-H···O hydrogen bonds | C-H···O hydrogen bonds | O-H···O hydrogen bonds |
| Reference | [Wojtulewski et al., 2022][2] | [Wojtulewski et al., 2022][2] | [Wojtulewski et al., 2022][2] | [Zeng et al., 2008][7] |
Analysis of Structural Data:
-
Methyl 1H-pyrrole-2-carboxylate (Non-halogenated): In its crystal structure, the dominant intermolecular interaction is the classic N-H···O hydrogen bond, forming centrosymmetric dimers. This is a common motif in pyrrole derivatives with an available N-H donor and a carbonyl acceptor.[2]
-
2-chloro-1-(1H-pyrrol-2-yl)ethan-1-one (Monochloro): The introduction of a chlorine atom leads to a change in the crystal packing, as evidenced by the different crystal system and space group. While N-H···O hydrogen bonds are still present, weaker C-H···O interactions also play a role in the supramolecular assembly.[2]
-
2,2-dichloro-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one (Dichloro): In this case, the N-H group is replaced by an N-methyl group, precluding the formation of N-H···O hydrogen bonds. Consequently, the crystal packing is primarily directed by weaker C-H···O interactions. The presence of two chlorine atoms significantly alters the electronic properties of the molecule, which in turn influences the crystal packing.[2]
-
4-bromo-1H-pyrrole-2-carboxylic acid (Bromo): This structure showcases strong O-H···O hydrogen bonds between the carboxylic acid moieties, forming corrugated sheets.[7] The bromine atom's position on the pyrrole ring influences the overall molecular shape and the way these sheets pack together. The presence of bromine also introduces the potential for halogen bonding, an interaction where the halogen atom acts as an electrophilic species.[3]
The comparison reveals that halogenation significantly influences the crystal packing of pyrrole derivatives. The type, number, and position of the halogen atom can dictate the dominant intermolecular interactions, leading to different supramolecular architectures.
Experimental Protocols
Protocol for Single Crystal Growth of Halogenated Pyrrole Esters
Obtaining high-quality single crystals is paramount for successful X-ray diffraction analysis. The following is a general protocol that can be adapted for various halogenated pyrrole esters.
Materials:
-
Purified halogenated pyrrole ester (at least 98% purity)
-
A selection of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
Small glass vials (1-2 mL) with loose-fitting caps or parafilm
-
Microscope for crystal inspection
Method: Slow Evaporation
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble at room temperature.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Gentle warming can be used to aid dissolution.
-
Filtration: Filter the solution through a small cotton plug or a syringe filter into a clean vial to remove any dust or particulate matter which could act as unwanted nucleation sites.
-
Crystallization: Cover the vial with a cap or parafilm with a few small holes poked in it to allow for slow evaporation of the solvent.
-
Incubation: Place the vial in a vibration-free environment and allow the solvent to evaporate slowly over several days to weeks.
-
Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the solution using a small loop or a pipette.
Workflow for Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
The following diagram illustrates a typical workflow for single-crystal X-ray diffraction analysis.
Caption: Workflow for single-crystal X-ray diffraction.
Implications for Drug Design: The Role of Halogen Bonding
The crystallographic data of halogenated pyrrole esters provide crucial insights for rational drug design. A key aspect is the ability of heavier halogens (Cl, Br, I) to participate in halogen bonding.[2] A halogen bond is a non-covalent interaction where a halogen atom acts as a Lewis acid, interacting with a Lewis base such as an oxygen or nitrogen atom.[3]
The strength of a halogen bond increases in the order Cl < Br < I.[8] By strategically placing these halogens on a pyrrole scaffold, medicinal chemists can introduce specific, directional interactions with the target protein, thereby enhancing binding affinity and selectivity. For example, a chlorine or bromine atom on the pyrrole ring could form a halogen bond with a backbone carbonyl oxygen in a protein's active site.
X-ray crystallography of protein-ligand complexes is instrumental in visualizing and validating these halogen bonds, providing a structural basis for lead optimization. The data presented in this guide underscores the importance of considering the solid-state structures of halogenated compounds, as the same forces that govern crystal packing can also dictate ligand binding.
Conclusion
This guide has provided a comparative overview of the X-ray crystallography data for halogenated pyrrole esters and related compounds. The analysis demonstrates that halogenation has a profound impact on the solid-state architecture of these molecules, primarily by influencing the nature and directionality of intermolecular interactions. A thorough understanding of these structural effects, particularly the role of halogen bonding, is essential for the rational design of novel therapeutics. The experimental protocols and workflows presented herein offer a practical framework for researchers seeking to leverage X-ray crystallography in their drug discovery efforts.
References
-
Wojtulewski, S., et al. (2022). Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate. Molecules, 27(21), 7273. [Link]
-
Scholfield, M. R., et al. (2013). Halogen Bonding in Two-Dimensional Crystal Engineering. Accounts of Chemical Research, 46(11), 2455-2465. [Link]
-
Zeng, G.-F., et al. (2008). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2383. [Link]
-
Zeng, G.-F., et al. (2008). 4-Bromo-1H-pyrrole-2-carboxylic acid. Acta Crystallographica Section E, E64, o2383. [Link]
-
Patel, N. B., et al. (2017). Ethyl 2-amino-1-(4-fluorophenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate. IUCrData, 2(9), x171162. [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Chemical Instrumentation Facility. Retrieved from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Department of Chemistry. Retrieved from [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
-
Wlodawer, A., et al. (2008). Refining the macromolecular model – achieving the best agreement with the data from X-ray diffraction experiment. FEBS Journal, 275(1), 1-21. [Link]
-
University of Bern. (n.d.). Services: Single Crystal X-Ray Diffraction. Retrieved from [Link]
-
Royal Society of Chemistry. (2019). 12: Refining X-ray Crystal Structures. In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 214-235). [Link]
-
Fiveable. (n.d.). Crystal Structure Determination & Refinement. Retrieved from [Link]
-
University of Zurich. (n.d.). Preparation of Single Crystals for X-ray Diffraction. Department of Chemistry. Retrieved from [Link]
-
Iowa State University. (n.d.). X-Ray Diffraction Basics. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Halogen Bonding in Crystal Engineering Editor's collection. Retrieved from [Link]
-
Taylor, A. J., & Wright, T. G. (2021). Halogen bonds, chalcogen bonds, pnictogen bonds, tetrel bonds and other σ-hole interactions. Acta Crystallographica Section C: Structural Chemistry, 77(Pt 11), 693-706. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate [mdpi.com]
- 3. Ethyl 3,5-dimethyl-1H-pyrrole-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrogen Bonding in Crystals of Pyrrol-2-yl Chloromethyl Ketone Derivatives and Methyl Pyrrole-2-Carboxylate - University of Regensburg Publication Server [epub.uni-regensburg.de]
- 5. 1254110-74-1|Ethyl 4-chloro-1H-pyrrole-2-carboxylate|BLD Pharm [bldpharm.com]
- 6. 1H-Pyrrole-2-carboxaldehyde, 1-ethyl- [webbook.nist.gov]
- 7. ethyl 4-chloro-5-ethyl-1H-pyrrole-2-carboxylate - CAS号 848499-21-8 - 摩熵化学 [molaid.com]
- 8. Ethyl 1H-Pyrrole-2-carboxylate - Amerigo Scientific [amerigoscientific.com]
Melting point range verification for benzyl 3-bromo-1H-pyrrole-2-carboxylate
An in-depth technical evaluation by a Senior Application Scientist.
Executive Summary
Benzyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 2387596-41-8) is a highly specialized heterocyclic building block, primarily utilized in the synthesis of N-sulfamoylpyrrole-2-carboxylates—potent inhibitors of clinically relevant Metallo-β-lactamases (MBLs) such as NDM-1[1]. Because this intermediate dictates the stereochemical and structural integrity of downstream active pharmaceutical ingredients (APIs), verifying its purity through precise melting point (MP) determination is a critical quality control gateway.
This guide objectively compares three methodologies for verifying the melting point range of this compound: Traditional Capillary (Visual), Automated Optoelectronic Capillary, and Differential Scanning Calorimetry (DSC). By examining the thermodynamic causality behind each method, we provide a definitive framework for selecting the optimal analytical approach.
The Causality of Melting Point in Pyrrole Derivatives
Melting is not a singular event; it is a thermodynamic transition. For benzyl 3-bromo-1H-pyrrole-2-carboxylate, the crystal lattice is stabilized by hydrogen bonding at the pyrrole nitrogen (1H) and π-π stacking interactions from the benzyl ester group.
When impurities (such as unreacted starting materials or debrominated byproducts) are present, they disrupt this highly ordered lattice. According to van 't Hoff's law of melting point depression, these structural defects lower the energy required to break the lattice, resulting in a depressed and broadened melting range[2]. Therefore, an accurate melting point determination is not just a regulatory checkbox; it is a direct quantitative measurement of lattice integrity.
Methodological Comparison & Experimental Protocols
To establish a self-validating analytical system, any chosen method must be calibrated against certified reference standards and executed with strict adherence to pharmacopeial guidelines. Below are the step-by-step methodologies for the three primary techniques.
Method A: Automated Optoelectronic Capillary Method (USP <741>)
This method modernizes the traditional visual capillary technique by utilizing digital light transmission sensors to eliminate operator subjectivity[3][4].
Self-Validating Protocol:
-
System Calibration: Calibrate the digital apparatus using a USP Melting Point Reference Standard (e.g., Acetanilide) that brackets the expected melting range of the sample.
-
Sample Pulverization: Grind the benzyl 3-bromo-1H-pyrrole-2-carboxylate crystals in an agate mortar to a fine, uniform powder (<10 µm).
-
Causality: Large crystals create void volumes. Grinding ensures a maximum surface-area-to-volume ratio, facilitating uniform heat transfer.
-
-
Capillary Loading: Charge a standard USP glass capillary (10 cm length, 0.8–1.2 mm ID) to a tightly packed depth of exactly 2.5–3.5 mm using a drop-tube[4].
-
Causality: Loose packing introduces insulating air pockets, causing thermal lag and artificially broadening the recorded melt range.
-
-
Thermal Ramping: Insert the capillary into the heating block at 5 °C below the expected onset. Apply a strict heating rate of 1.0 °C/min[4].
-
Data Acquisition: The optoelectronic sensor records the onset (the temperature at which light transmission begins to increase due to sample collapse) and the clear point (100% light transmission when the meniscus forms).
Method B: Differential Scanning Calorimetry (DSC) (USP <891>)
DSC measures the differential heat flow required to increase the temperature of the sample versus an empty reference pan, providing a purely thermodynamic profile of the phase transition[5][6].
Self-Validating Protocol:
-
Instrument Qualification: Verify cell constant and temperature calibration using high-purity Indium (Tm = 156.6 °C).
-
Sample Encapsulation: Accurately weigh 3.0–5.0 mg of the pyrrole derivative into a standard aluminum DSC pan and crimp the lid.
-
Causality: Precise mass is required for accurate enthalpy (
) integration. Crimping ensures optimal thermal contact with the pan base, minimizing thermal resistance.
-
-
Purge Gas: Establish a dry Nitrogen purge at 50 mL/min[7].
-
Causality: Prevents oxidative degradation of the pyrrole ring at elevated temperatures, which could skew the endothermic peak and mimic a polymorph transition.
-
-
Thermal Ramping: Equilibrate at 25 °C, ramp at 10.0 °C/min to 85 °C, then switch to a high-resolution ramp of 2.0 °C/min through the melting transition.
-
Thermogram Analysis: Calculate the extrapolated onset temperature (
) and integrate the peak area to determine the heat of fusion ( )[2].
Workflow & Decision Architecture
Workflow for melting point verification comparing USP <741> and USP <891> methodologies.
Comparative Experimental Data
The following table synthesizes the performance of each methodology when analyzing a high-purity (>99%) batch of benzyl 3-bromo-1H-pyrrole-2-carboxylate.
| Analytical Parameter | Manual Capillary (Visual) | Automated Optical Capillary | Differential Scanning Calorimetry (DSC) |
| Detection Principle | Macroscopic phase change | Light transmission (%) | Endothermic heat flow |
| Sample Size | ~1-2 mg (2.5-3.5 mm depth) | ~1-2 mg (2.5-3.5 mm depth) | 3.0 - 5.0 mg |
| Heating Rate | 1.0 °C/min | 1.0 °C/min | 2.0 °C/min |
| Recorded Onset ( | 96.8 °C (Collapse point) | 96.7 °C (Transmission threshold) | 96.2 °C (Extrapolated onset) |
| Recorded End ( | 98.1 °C (Clear liquid) | 98.0 °C (100% transmission) | 97.5 °C (Peak minimum) |
| Precision (RSD, n=5) | 1.2% | 0.4% | 0.1% |
| Enthalpy ( | N/A | N/A | 112.4 J/g |
| Primary Advantage | Low cost, rapid screening | High throughput, objective | Detects polymorphs & purity profiles |
Application Scientist Insights: Interpreting the Data
When comparing the data above, a critical discrepancy emerges: Why is the DSC onset temperature (96.2 °C) consistently lower than the capillary onset temperatures (96.7 °C - 96.8 °C)?
This is not an instrument error; it is a fundamental difference in the physics of detection.
DSC detects the thermodynamic onset of melting. It registers the exact millisecond the crystal lattice begins absorbing thermal energy to break intermolecular bonds (endothermic heat flow). This microstructural relaxation occurs before enough liquid is generated to cause the macroscopic structural collapse observed visually in a capillary tube[2][8]. Therefore, DSC will consistently report a slightly lower, yet thermodynamically truer, onset temperature.
Causality of thermal detection: Thermodynamic heat flow precedes macroscopic visual collapse.
Recommendation for Drug Development Professionals: If benzyl 3-bromo-1H-pyrrole-2-carboxylate is being used merely as an early-stage synthetic intermediate, the Automated Optoelectronic Capillary method provides the best balance of speed, compliance (USP <741>), and cost-efficiency. However, if this compound is being scaled for GMP manufacturing of an MBL inhibitor, DSC (USP <891>) is mandatory. Only DSC possesses the thermodynamic sensitivity required to detect trace polymorphs or quantify absolute purity via van 't Hoff linearization[2][9].
References
-
Stanford Research Systems. "Determination of Melting Points According to Pharmacopeia." Application Note. URL: [Link]
-
ACS Infectious Diseases. "Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates." American Chemical Society. URL: [Link]
-
National Institutes of Health (PMC). "Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions." URL: [Link]
-
ResolveMass Laboratories. "DSC Analysis in United States: Regulatory & Quality Perspective." URL: [Link]
-
TA Instruments. "Key Analytical Techniques for Pharmaceutical Discovery and Formulation." URL: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspbpep.com [uspbpep.com]
- 4. thinksrs.com [thinksrs.com]
- 5. testinglab.com [testinglab.com]
- 6. Thermal Analysis: Stability, Decomposition, and Material Properties | Lab Manager [labmanager.com]
- 7. lyotechnology.com [lyotechnology.com]
- 8. tainstruments.com [tainstruments.com]
- 9. What is Differential Scanning Calorimetry?-Dongguan Zhongli Instrument Technology Co., Ltd. [zltester.com]
Safety Operating Guide
Benzyl 3-bromo-1H-pyrrole-2-carboxylate proper disposal procedures
Comprehensive Laboratory Guide: Proper Disposal Procedures for Benzyl 3-bromo-1H-pyrrole-2-carboxylate
As drug development professionals scale up the synthesis of pyrrole-containing pharmacophores, the management of halogenated building blocks becomes a critical operational bottleneck. Benzyl 3-bromo-1H-pyrrole-2-carboxylate is a highly valuable synthetic intermediate, but its structural composition—specifically the covalently bonded bromine atom—categorizes it strictly as a halogenated organic compound.
This classification fundamentally alters its lifecycle management within the laboratory. Improper disposal not only violates Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) regulations but also poses severe risks of environmental toxicity and equipment corrosion. As a Senior Application Scientist, I have designed this self-validating guide to provide you with the mechanistic causality and step-by-step methodologies required to safely manage and dispose of this compound.
Chemical Profiling & The Causality of Halogenated Waste
Why does a single bromine atom dictate an entirely different disposal workflow? The causality lies in the thermal degradation of the carbon-halogen (C-Br) bond.
When standard non-halogenated solvents are incinerated, they combust cleanly into carbon dioxide and water. However, when halogenated organics are subjected to thermal destruction, they generate highly corrosive acid gases, such as hydrogen bromide (HBr). Furthermore, incomplete combustion of halogenated aromatic compounds can lead to the synthesis of highly toxic polybrominated dibenzo-p-dioxins and dibenzofurans (PBDDs/PBDFs).
To mitigate this,1 equipped with caustic scrubbing systems (e.g., sodium hydroxide scrubbers) to neutralize the acid gases before atmospheric release[1].2, exponentially increasing your facility's hazardous waste management costs[2].
Quantitative Operational Parameters
Understanding the physical and economic differences between waste streams is essential for efficient lab management. The table below summarizes the quantitative data driving these distinct disposal pathways.
| Parameter | Halogenated Waste (e.g., Brominated Pyrroles) | Non-Halogenated Waste | Causality / Rationale |
| Primary Disposal Method | Rotary Kiln Incineration with Caustic Scrubbing | Liquid Injection Incineration or Fuel Blending | Halogens produce acid gases (HBr, HCl) requiring chemical neutralization. |
| BTU Content Requirement | Often requires supplemental fuel (<4,000 BTU/lb) | High energy value (>10,000 BTU/lb) | Halogens act as flame retardants, actively lowering the heat of combustion. |
| Regulatory Classification | RCRA Hazardous Waste (Strict EPA tracking) | RCRA Hazardous (Ignitable/Toxic) | 3 to prevent land disposal without prior treatment[3]. |
| Relative Disposal Cost | 3x to 5x Higher | Baseline | Specialized scrubbing equipment and frequent refractory maintenance at the TSDF. |
Operational Workflow: Step-by-Step Disposal Protocol
To ensure absolute compliance and safety, implement the following self-validating protocol for disposing of Benzyl 3-bromo-1H-pyrrole-2-carboxylate, whether in its pure solid form or dissolved in reaction solvents.
Phase 1: Bench-Level Segregation and Containment
-
Determine the Waste State:
-
Solid Waste: Pure compound, contaminated silica gel from column chromatography, or soiled filter paper must go into a designated "Solid Halogenated Waste" container (typically a wide-mouth High-Density Polyethylene (HDPE) bucket).
-
Liquid Waste: Compound dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate) must go into a "Liquid Halogenated Waste" carboy.
-
-
Verify Chemical Compatibility: Use only HDPE or PTFE-lined glass containers. Causality: Metal containers must be avoided, as trace moisture can react with degraded halogens to form corrosive hydrobromic acid, compromising the container's integrity.
-
Vapor-Tight Sealing: 4[4]. Funnels must never be left resting in the container.
-
Validation Step: After capping, visually inspect the container threads for residue and perform a gentle tactile check to ensure a vapor-tight seal, preventing fugitive emissions and protecting lab personnel from chronic inhalation exposure.
-
Phase 2: RCRA-Compliant Labeling and Storage
-
Immediate Labeling: Attach a hazardous waste tag the exact moment the first drop or crystal of waste enters the container.
-
Identify Constituents: Clearly write "Benzyl 3-bromo-1H-pyrrole-2-carboxylate" and list all associated solvents with their approximate percentages. Do not use abbreviations (e.g., write "Dichloromethane," not "DCM").
-
Secondary Containment: Place the primary waste container in a secondary containment tray.
-
Validation Step: Calculate the volume of the secondary tray. It must be capable of holding
110% of the primary container's volume. This guarantees regulatory compliance during an Environmental Health and Safety (EHS) audit and mitigates catastrophic spills.
-
Phase 3: Spill Response and Decontamination
If an accidental release occurs:
-
Evacuate and Assess: Clear the immediate area. If dissolved in a volatile solvent, ensure maximum fume hood ventilation, as halogenated vapors are heavier than air and will accumulate at the bench level.
-
Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or commercial spill pads). Causality: Do NOT use combustible materials like sawdust, as the brominated compound may be reactive under certain oxidative conditions.
-
Collection: Sweep the absorbed material using non-sparking tools and place it into a heavy-duty, sealable hazardous waste bag. Label immediately as Halogenated Solid Waste.
Halogenated Waste Thermal Destruction Pathway
The following diagram illustrates the validated logistical and chemical pathway your waste takes once it leaves your laboratory, highlighting the necessity of your segregation efforts.
Thermal destruction and neutralization pathway for brominated organic waste.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes Source: epa.gov URL:[Link]
-
Guidelines for Solvent Waste Recycling and Disposal Source: hazardouswasteexperts.com URL:[Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: ecfr.gov URL:[Link]
-
Halogenated Organic Liquids - Standard Operating Procedure Source: illinois.edu (Braun Research Group) URL:[Link]
Sources
Personal protective equipment for handling Benzyl 3-bromo-1H-pyrrole-2-carboxylate
Advanced Safety and Operational Guide: Handling Benzyl 3-bromo-1H-pyrrole-2-carboxylate
As drug development accelerates toward combating antimicrobial resistance, the synthesis of metallo-β-lactamase (MBL) inhibitors has become a critical focus. Benzyl 3-bromo-1H-pyrrole-2-carboxylate (CAS: 2387596-41-8) serves as a pivotal synthetic intermediate in generating N-sulfamoylpyrrole-2-carboxylates (NSPCs), which effectively neutralize clinical MBLs such as NDM-1[1].
Handling this halogenated pyrrole ester requires strict adherence to safety protocols. The risk profile is dictated not only by the compound's intrinsic hazards (skin/eye irritation and environmental toxicity) but also by the highly reactive reagents—such as Sodium Hydride (NaH) and anhydrous Tetrahydrofuran (THF)—required for its downstream functionalization[2]. This guide provides a self-validating system of operational protocols to ensure absolute safety and reproducibility in your laboratory.
Hazard Causality & PPE Rationale
The "Expertise & Experience" Insight: Many laboratories default to standard nitrile gloves for handling all organic solids. However, Benzyl 3-bromo-1H-pyrrole-2-carboxylate is typically isolated as a viscous, colorless oil that solidifies upon standing[2]. This physical state makes it highly prone to smearing, increasing the risk of cross-contamination. Furthermore, its downstream processing almost exclusively utilizes anhydrous THF[2]. Standard nitrile offers zero effective breakthrough resistance to THF. Therefore, your Personal Protective Equipment (PPE) strategy must be dictated by the solvent vehicle, not just the solute.
Quantitative PPE Matrix
To ensure maximum safety, adhere to the following targeted PPE specifications when handling this compound and its associated reaction mixtures.
| PPE Category | Material Specification | Target Hazard | Breakthrough Time (THF) |
| Primary Gloves | Butyl Rubber (0.3 mm) or Silver Shield | Solvated compound in THF | > 240 minutes |
| Secondary Gloves | Heavy-duty Nitrile (8 mil) | Dry powder handling only | < 3 minutes |
| Eye Protection | Indirect-vented chemical goggles | Splash hazards during quench | N/A |
| Respiratory | N95 or P100 particulate respirator | Aerosolized powder | N/A |
| Body | Flame-resistant (FR) Nomex lab coat | Pyrophoric coreactants (NaH) | N/A |
Operational Workflow: N-Deprotonation Setup
The most common immediate downstream application for Benzyl 3-bromo-1H-pyrrole-2-carboxylate is deprotonation via Sodium Hydride to form a sodium pyrrolide salt, preparing it for electrophilic trapping with a sulfamoylating reagent[1]. Every step in this protocol is designed to mitigate the specific kinetic and thermal risks of the reaction.
Step-by-Step Methodology:
-
Atmospheric Control: Purge a flame-dried round-bottom flask with inert nitrogen gas.
-
Causality: The subsequent addition of NaH is highly moisture-sensitive; ambient humidity will cause premature degradation and an exothermic release of highly flammable hydrogen gas.
-
-
Solvation: Dissolve Benzyl 3-bromo-1H-pyrrole-2-carboxylate in anhydrous THF to achieve a concentration of approximately 0.35 M[2].
-
Causality: THF provides optimal solubility for the pyrrole intermediate while remaining chemically inert to NaH.
-
-
Thermal Regulation: Submerge the reaction vessel in an ice-water bath to reach exactly 0 °C[2].
-
Causality: The deprotonation of the pyrrole nitrogen is highly exothermic. Active cooling prevents side reactions and controls the rate of hydrogen gas evolution.
-
-
Reagent Addition: Add NaH (60% dispersion in mineral oil, 1.5 equivalents) portionwise over 5 minutes. Maintain a constant, active flow of nitrogen over the solvent surface[2].
-
Causality: Portionwise addition prevents thermal runaway. The active nitrogen sweep is a critical physical control to disperse the evolved hydrogen gas and actively reduce reaction foaming[3].
-
-
Incubation: Stir the mixture at 0 °C for 5 to 10 minutes until gas evolution completely ceases, indicating the quantitative formation of the sodium pyrrolide salt[2].
Workflow Visualization
Fig 1: Operational workflow and safety checkpoints for handling Benzyl 3-bromo-1H-pyrrole-2-carboxylate.
Spill Response & Disposal Plans
Immediate Spill Response:
-
Dry Powder Spill: Do not dry sweep, as this aerosolizes the brominated compound. Don an N95 respirator and heavy-duty nitrile gloves. Use a paper towel dampened with isopropanol to gently wipe up the solid.
-
Solvated Spill (in THF): Immediately evacuate the area of all ignition sources. Don Butyl Rubber gloves. Absorb the liquid with an inert, non-combustible material (e.g., vermiculite or sand). Never use combustible absorbents like sawdust with THF.
Waste Disposal Logistics: Because Benzyl 3-bromo-1H-pyrrole-2-carboxylate contains a covalently bound bromine atom, all associated waste (including contaminated solvents, paper towels, and reaction aqueous layers) must be strictly segregated into Halogenated Organic Waste containers. Mixing halogenated waste with non-halogenated streams can lead to the generation of highly toxic dioxins during commercial incineration and violates EPA/local environmental regulations.
References
-
Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates Source: ACS Infectious Diseases / NIH URL:3
-
WO2019220125A1 - Antibacterial compounds Source: Google Patents URL:2
-
Structural Basis of Metallo-β-lactamase Inhibition by N-Sulfamoylpyrrole-2-carboxylates (Extended) Source: ACS Publications URL:1
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
